3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c22-12-15-6-5-11-23(13-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20;/h1-4,7-10,15,20H,5-6,11-14,22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXCUFDCDDVCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373394 | |
| Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-56-8 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(aminomethyl)-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 669713-56-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Applications of Fmoc-3-aminomethyl-piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminomethyl-piperidine hydrochloride is a specialized building block utilized primarily in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics and other complex organic molecules. The presence of a piperidine scaffold introduces conformational rigidity and a potential pharmacophore, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the aminomethyl moiety allows for its orthogonal deprotection under basic conditions. This guide provides a comprehensive overview of its core physicochemical properties, standardized protocols for their determination, and a detailed workflow for its application in peptide synthesis.
Core Physicochemical Properties
Quantitative data for Fmoc-3-aminomethyl-piperidine HCl is primarily available from commercial suppliers. The following table summarizes the key identification and physical properties. It is important to note that some physical properties, such as melting and boiling points, lack extensive documentation in peer-reviewed literature and may represent predicted values.
| Property | Value | Source |
| Chemical Name | 9H-fluoren-9-ylmethyl (piperidin-3-ylmethyl)carbamate hydrochloride | N/A |
| CAS Number | 1159826-46-6 | [1] |
| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [1] |
| Molecular Weight | 372.88 g/mol | [1] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥95% (HPLC) | Supplier Data |
| Boiling Point | 509.2°C at 760 mmHg (Predicted) | N/A |
| Flash Point | 261.7°C (Predicted) | N/A |
Experimental Protocols for Physicochemical Characterization
Due to the limited availability of experimental data, this section outlines standard laboratory protocols for determining the key physicochemical properties of Fmoc-3-aminomethyl-piperidine HCl.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered Fmoc-3-aminomethyl-piperidine HCl is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
A rapid heating run is performed to determine an approximate melting range.
-
A fresh sample is then heated at a slower rate (1-2°C per minute) starting from approximately 15°C below the estimated melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
-
Solubility Profile
Understanding the solubility is crucial for selecting appropriate solvent systems for reactions and purification.
Methodology:
-
Solvent Selection: A range of common laboratory solvents should be tested, including water, dichloromethane (DCM), N,N-dimethylformamide (DMF), methanol, and acetonitrile.
-
Procedure:
-
To a known mass (e.g., 10 mg) of Fmoc-3-aminomethyl-piperidine HCl in a vial, the solvent is added incrementally at a constant temperature (e.g., 25°C).
-
The mixture is vortexed after each addition until the solid is fully dissolved.
-
Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). Given its hydrochloride salt form, solubility in polar and protic solvents is anticipated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation and purity assessment.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: Provides information on the number of different types of protons and their local chemical environments. Expected signals would include those from the fluorenyl, piperidine, and methylene linker protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for unambiguous signal assignment.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-3-aminomethyl-piperidine HCl serves as a non-canonical building block to introduce a piperidine moiety into a peptide sequence. The following section details a representative workflow for its incorporation.
General Workflow for SPPS
The following diagram illustrates the key steps in a standard Fmoc-based solid-phase peptide synthesis cycle.
References
An In-depth Technical Guide to 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride (CAS: 669713-56-8) for Researchers and Drug Development Professionals
Introduction
3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride, with the CAS number 669713-56-8, is a key building block in modern medicinal chemistry and peptide science. Its rigid piperidine core, combined with a reactive aminomethyl group and the versatile Fmoc protecting group, makes it an invaluable tool for the synthesis of sophisticated peptidomimetics and other complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, suppliers, synthesis, and applications in drug discovery, with a focus on its role in the development of enzyme inhibitors and G protein-coupled receptor (GPCR) ligands.
Chemical and Physical Properties
The chemical structure of this compound incorporates a piperidine ring with an aminomethyl substituent at the 3-position. The piperidine nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the aminomethyl nitrogen is present as a hydrochloride salt. This strategic combination of functional groups allows for its selective incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.
| Property | Value |
| CAS Number | 669713-56-8 |
| Molecular Formula | C₂₁H₂₅ClN₂O₂ |
| Molecular Weight | 372.89 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMF and DMSO |
Suppliers
This building block is available from a range of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is crucial to verify the purity and obtain a certificate of analysis.
| Supplier | Location |
| Santa Cruz Biotechnology | USA |
| Finetech Industry Limited | China |
| Chengdu Firsterchem Pharmaceutical Co., Ltd. | China |
| AA Blocks | USA |
| Sunway Pharm Ltd. | China |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from a suitable piperidine precursor. A general synthetic workflow is outlined below.
Synthesis Workflow
Caption: General synthetic route for this compound.
Experimental Protocol: Synthesis of 3-Aminomethyl-piperidine
A common precursor for the target molecule is 3-aminomethyl-piperidine. A representative protocol for its synthesis is as follows:
-
Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add piperidine-3-carboxamide portion-wise.
-
Reflux: After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 24 hours.
-
Quenching: Cool the reaction mixture and quench by the dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.
-
Filtration and Concentration: Filter the resulting suspension through a pad of celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by distillation to yield 3-aminomethyl-piperidine as a colorless oil.
Subsequent steps involve the protection of the piperidine nitrogen with an Fmoc group using a reagent like Fmoc-succinimide (Fmoc-OSu), followed by conversion to the hydrochloride salt.
Experimental Protocol: Incorporation into Peptides via SPPS
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The following is a general protocol for its incorporation into a peptide chain on a solid support (e.g., Rink Amide resin).
An In-depth Technical Guide to the Solubility of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride in N,N-Dimethylformamide (DMF)
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride in N,N-Dimethylformamide (DMF), a critical parameter for its application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for its determination. Furthermore, this guide illustrates the pivotal role of this compound's solubility in the context of its primary application, Fmoc-based peptide synthesis.
Introduction
This compound is a bifunctional linker or building block commonly employed in medicinal chemistry and peptide science. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperidine nitrogen allows for its integration into synthetic schemes, particularly in solid-phase peptide synthesis (SPPS), where it can be used to introduce a piperidine moiety as a spacer or as part of a more complex molecular scaffold.
The solvent of choice for many of these applications, especially SPPS, is N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent with a high boiling point, capable of dissolving a wide range of organic compounds, including protected amino acids and peptides. Therefore, understanding the solubility of this compound in DMF is paramount for reaction setup, optimization, and reproducibility. Poor solubility can lead to incomplete reactions, reduced yields, and purification challenges.
Quantitative Solubility Data
| Temperature (°C) | Method of Analysis | Mean Solubility (mg/mL) | Standard Deviation (mg/mL) | Molar Solubility (mol/L) |
| e.g., 25 | e.g., HPLC | |||
| e.g., 40 | e.g., HPLC | |||
| e.g., 25 | e.g., UV-Vis | |||
| e.g., 40 | e.g., UV-Vis |
Experimental Protocol: Solubility Determination by the Saturation Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1] The following protocol is a generalized procedure that can be adapted for the determination of the solubility of this compound in DMF.
3.1. Materials and Equipment
-
This compound (solid)
-
N,N-Dimethylformamide (DMF), anhydrous, high purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a known volume of DMF in a sealed vial. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Prepare several replicate samples.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered supernatant with a known volume of DMF to a concentration that falls within the linear range of the analytical instrument.
-
Using HPLC:
-
Develop a suitable HPLC method for the analysis of this compound.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.[2]
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for the compound in DMF.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve by measuring the absorbance at λmax.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.[3]
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in DMF at the experimental temperature.
-
Visualization of Methodologies
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the saturation shake-flask method.
Caption: Workflow for solubility determination.
4.2. Role in Solid-Phase Peptide Synthesis (SPPS)
The solubility of this compound in DMF is critical for its use in SPPS. The most common application involves the Fmoc deprotection step, where a solution of piperidine in DMF is used to remove the Fmoc group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.[4][5] While the subject compound is not piperidine itself, its structural similarity and use as a linker or building block in Fmoc-based synthesis necessitates its solubility in the reaction medium.
The following diagram illustrates a simplified cycle of Fmoc-based SPPS, highlighting the importance of a soluble medium (DMF).
Caption: A single cycle in Fmoc SPPS.
Conclusion
While quantitative solubility data for this compound in DMF is not currently available, this guide provides a robust experimental framework for its determination. Understanding and quantifying the solubility of this compound is essential for its effective use in synthetic chemistry, particularly in the context of solid-phase peptide synthesis. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
Spectroscopic Profile of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its chemical structure and spectroscopic data from analogous compounds. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, essential for the characterization of this and similar molecules.
Chemical Structure
Systematic Name: 9H-fluoren-9-ylmethyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
Molecular Formula: C₂₁H₂₅ClN₂O₂[1]
Molecular Weight: 372.88 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the piperidine ring system, and the aminomethyl group.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.80 | d | 2H | Ar-H (Fmoc) |
| ~7.60 | d | 2H | Ar-H (Fmoc) |
| ~7.40 | t | 2H | Ar-H (Fmoc) |
| ~7.30 | t | 2H | Ar-H (Fmoc) |
| ~4.40 | d | 2H | O-CH₂ (Fmoc) |
| ~4.20 | t | 1H | CH (Fmoc) |
| ~3.90 - 4.10 | m | 2H | N-CH₂ (piperidine, equatorial) |
| ~2.80 - 3.00 | m | 2H | N-CH₂ (piperidine, axial) |
| ~2.60 - 2.80 | m | 2H | CH₂-NH₃⁺ |
| ~1.80 - 2.00 | m | 1H | CH (piperidine) |
| ~1.60 - 1.80 | m | 2H | CH₂ (piperidine) |
| ~1.20 - 1.40 | m | 2H | CH₂ (piperidine) |
| ~8.30 | br s | 3H | NH₃⁺ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (carbamate) |
| ~144.0 | Ar-C (Fmoc, quaternary) |
| ~141.0 | Ar-C (Fmoc, quaternary) |
| ~128.0 | Ar-CH (Fmoc) |
| ~127.5 | Ar-CH (Fmoc) |
| ~125.0 | Ar-CH (Fmoc) |
| ~120.0 | Ar-CH (Fmoc) |
| ~66.0 | O-CH₂ (Fmoc) |
| ~47.0 | CH (Fmoc) |
| ~45.0 | N-CH₂ (piperidine) |
| ~42.0 | CH₂-NH₃⁺ |
| ~35.0 | CH (piperidine) |
| ~28.0 | CH₂ (piperidine) |
| ~25.0 | CH₂ (piperidine) |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 337.2 | [M+H]⁺ (of free base) |
| 359.2 | [M+Na]⁺ (of free base) |
Technique: Electrospray Ionization (ESI), Positive Ion Mode
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2800 | N-H stretch (ammonium) |
| ~2940, ~2860 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (carbamate) |
| ~1600, ~1480, ~1450 | C=C stretch (aromatic) |
| ~1250 | C-N stretch |
| ~1100 | C-O stretch |
| ~760, ~740 | C-H bend (aromatic, ortho-disubstituted) |
Sample Preparation: KBr pellet or Thin Solid Film
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchange of the amine and ammonium protons in other solvents.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm.
-
The spectrum should be referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion or LC-MS Analysis:
-
Direct Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
LC-MS: Inject a small volume of the sample solution onto a C18 reversed-phase column and elute with a gradient of water and acetonitrile, both typically containing 0.1% formic acid to promote ionization.
-
-
Mass Spectrum Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Key instrument parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and any other significant adducts (e.g., [M+Na]⁺). For high-resolution mass spectrometry (HRMS), the measured accurate mass can be used to confirm the elemental formula.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation (Thin Solid Film Method):
-
Spectrum Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=O, C=C, C-N, and C-O bonds.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
References
The Strategic Role of the Fmoc Protecting Group in the Synthesis and Application of Piperidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern organic synthesis, plays a pivotal role in the development of complex piperidine derivatives. Renowned for its base-lability and stability under acidic conditions, the Fmoc group provides an essential tool for the selective modification of the piperidine nitrogen, enabling the construction of intricate molecular architectures for drug discovery and development. This technical guide provides a comprehensive overview of the Fmoc protecting group's application in piperidine chemistry, detailing its strategic advantages, experimental protocols for its introduction and cleavage, and its utility in the synthesis of bioactive molecules.
The Core Utility of Fmoc Protection in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and bioactive natural products.[1] The ability to selectively functionalize the piperidine nitrogen is crucial for modulating a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The Fmoc group serves as an excellent temporary protecting group for the secondary amine of the piperidine ring for several key reasons:
-
Orthogonality: The Fmoc group is stable to the acidic conditions often used to remove other protecting groups like the tert-butoxycarbonyl (Boc) group. This orthogonality is fundamental in multi-step syntheses, allowing for the selective deprotection and functionalization of different parts of a molecule without unintended reactions.[2]
-
Mild Cleavage Conditions: Removal of the Fmoc group is typically achieved under mild basic conditions, most commonly with a solution of piperidine in an organic solvent.[3] These mild conditions are compatible with a wide range of sensitive functional groups that might be present in complex drug candidates.
-
Reaction Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This property allows for the real-time monitoring of the deprotection reaction, ensuring its completion.[4]
Synthesis and Deprotection of Fmoc-Piperidine Derivatives: Experimental Protocols
The successful implementation of Fmoc protection in the synthesis of piperidine derivatives relies on robust and well-defined experimental procedures for both the introduction and removal of the group.
Fmoc Protection of Piperidine Derivatives
The introduction of the Fmoc group onto the piperidine nitrogen is typically achieved by reacting the piperidine derivative with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.
Experimental Protocol: Fmoc Protection of Piperidine-4-carboxylic Acid
This protocol describes a general procedure for the Fmoc protection of the secondary amine of piperidine-4-carboxylic acid.
Materials:
-
Piperidine-4-carboxylic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dioxane and Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve piperidine-4-carboxylic acid (1.0 equivalent) in an aqueous solution of sodium carbonate (10%).
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane.
-
Slowly add the Fmoc reagent solution to the stirred solution of piperidine-4-carboxylic acid at room temperature.
-
Allow the reaction to stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.
-
Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-protected product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Condition | Typical Yield | Reference |
| Reagents | Piperidine-4-carboxylic acid, Fmoc-OSu, Na₂CO₃ | >90% | [2] |
| Solvent | Dioxane/Water | [2] | |
| Reaction Time | Several hours to overnight | [2] | |
| Temperature | Room Temperature | [2] |
Deprotection of Fmoc from Piperidine Derivatives
The removal of the Fmoc group from a piperidine nitrogen is a critical step that liberates the secondary amine for subsequent reactions. While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc deprotection in solid-phase peptide synthesis (SPPS), the deprotection of an N-Fmoc-piperidine derivative with piperidine itself can present challenges due to potential product inhibition. In such cases, alternative bases or a large excess of piperidine may be employed.
Experimental Protocol: Fmoc Deprotection from a Piperidine Derivative
This protocol provides a standard procedure for the cleavage of an Fmoc group from a piperidine nitrogen attached to a solid support, a common scenario in SPPS.
Materials:
-
Fmoc-piperidine-functionalized resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF for washing
Procedure:
-
Swell the Fmoc-piperidine-functionalized resin in DMF in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 2-3 minutes and then drain the solution.
-
Add a fresh portion of the deprotection solution and continue agitation for another 10-20 minutes to ensure complete removal of the Fmoc group.[5]
-
Drain the deprotection solution and thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next synthetic step.
| Parameter | Condition | Reaction Time | Efficacy | Reference |
| Reagent | 20% Piperidine in DMF | 2 x (2-20 min) | >99% | [4][5] |
| Alternative Reagent | 2% DBU / 5% Piperazine in NMP | 2 x 5 min | Reduces side reactions | [6] |
| Alternative Reagent | 10% Dipropylamine (DPA) in DMF | 2 x 10 min | Reduces aspartimide formation | [6] |
Visualization of Key Processes
Caption: General workflow for the Fmoc protection of a piperidine derivative.
Caption: Mechanism of Fmoc deprotection from a piperidine nitrogen by piperidine.
Applications in Drug Discovery and Peptidomimetics
Fmoc-protected piperidine derivatives are invaluable building blocks in the synthesis of peptidomimetics and other complex molecules for drug discovery. These building blocks allow for the introduction of conformational constraints into peptide backbones, which can lead to increased metabolic stability, enhanced receptor affinity, and improved oral bioavailability.
For instance, compounds such as Boc-4-amino-1-Fmoc-piperidine-4-carboxylic acid serve as scaffolds to create novel structures with therapeutic potential. The orthogonal protection scheme (acid-labile Boc group and base-labile Fmoc group) allows for selective functionalization at both the exocyclic amino group and the piperidine nitrogen, facilitating the construction of diverse chemical libraries for screening against various biological targets, including G-protein coupled receptors (GPCRs).[7]
Caption: A simplified workflow for solid-phase synthesis of a peptidomimetic using an Fmoc-piperidine building block.
Conclusion
The Fmoc protecting group is an indispensable tool in the synthesis of advanced piperidine derivatives. Its unique combination of stability and mild cleavage conditions, coupled with the principles of orthogonal protection, provides chemists with the versatility needed to construct complex and novel molecular entities. The strategic application of Fmoc-protected piperidine building blocks continues to be a driving force in the development of new therapeutics, particularly in the realm of peptidomimetics and conformationally constrained molecules. A thorough understanding of the experimental nuances of Fmoc chemistry is therefore essential for researchers and professionals engaged in the design and synthesis of next-generation pharmaceuticals.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid | C26H30N2O6 | CID 2734589 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fmoc Protection of 3-Aminomethyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the 9-fluorenylmethoxycarbonyl (Fmoc) protection of the primary amine in 3-aminomethyl-piperidine. This process is a crucial step in the synthesis of various pharmaceutical compounds and research molecules where selective protection of the exocyclic primary amine is required in the presence of the secondary amine within the piperidine ring.
Core Principles: The Mechanism of Fmoc Protection
The Fmoc protecting group is widely utilized in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under acidic and neutral conditions and its lability under mild basic conditions. The protection of an amine with an Fmoc group proceeds via a nucleophilic substitution reaction.
The reaction is typically carried out by treating the amine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), in the presence of a mild base.[1] The primary amine of 3-aminomethyl-piperidine, being more nucleophilic and less sterically hindered than the secondary amine of the piperidine ring, selectively attacks the electrophilic carbonyl carbon of the Fmoc reagent. This results in the formation of a stable carbamate linkage.
The choice between Fmoc-Cl and Fmoc-OSu often depends on the specific requirements of the synthesis. Fmoc-Cl is generally more reactive, which can lead to faster reaction times. However, it is also more susceptible to hydrolysis and can generate corrosive byproducts.[2] Fmoc-OSu is often preferred due to its greater stability, ease of handling, and a cleaner reaction profile with fewer side products.[2]
A base is required to neutralize the hydrochloric acid (in the case of Fmoc-Cl) or N-hydroxysuccinimide (in the case of Fmoc-OSu) generated during the reaction. Common bases include sodium bicarbonate, sodium carbonate, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Key Reaction Parameters and Reagents
The successful Fmoc protection of 3-aminomethyl-piperidine hinges on the careful selection of reagents and optimization of reaction conditions. The following table summarizes the key parameters.
| Parameter | Reagent/Condition | Typical Values/Ranges | Notes |
| Substrate | 3-Aminomethyl-piperidine | 1.0 equivalent | Can be used as the free base or as a salt with prior neutralization. |
| Fmoc Reagent | Fmoc-OSu or Fmoc-Cl | 1.0 - 1.2 equivalents | Fmoc-OSu is generally preferred for higher yields and purity.[2] |
| Base | Sodium Bicarbonate (NaHCO₃), Triethylamine (TEA) | 2.0 - 3.0 equivalents | The base neutralizes the acidic byproduct of the reaction. |
| Solvent | Dioxane/Water, THF/Water, Dichloromethane (DCM) | - | A biphasic system is often used with inorganic bases. Anhydrous conditions are used with organic bases. |
| Temperature | 0 °C to Room Temperature | - | The reaction is typically started at a lower temperature and then allowed to warm to room temperature. |
| Reaction Time | 2 - 24 hours | - | Reaction progress can be monitored by TLC or LC-MS. |
Experimental Protocols
The following are detailed protocols for the Fmoc protection of 3-aminomethyl-piperidine using either Fmoc-OSu or Fmoc-Cl. These protocols are adapted from standard procedures for the Fmoc protection of primary amines and amino acids.
Protocol 1: Fmoc Protection using Fmoc-OSu
Materials:
-
3-Aminomethyl-piperidine
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 3-aminomethyl-piperidine (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution and stir until it dissolves.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in dioxane.
-
Slowly add the Fmoc-OSu solution to the stirred solution of 3-aminomethyl-piperidine at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, add water to the reaction mixture and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with 1 M HCl (2 x volumes), followed by brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Fmoc-3-aminomethyl-piperidine.
Protocol 2: Fmoc Protection using Fmoc-Cl
Materials:
-
3-Aminomethyl-piperidine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-aminomethyl-piperidine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq.) to the solution.
-
Slowly add a solution of Fmoc-Cl (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x volumes) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Visualizing the Mechanism and Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Fmoc protection of 3-aminomethyl-piperidine.
Caption: General experimental workflow for Fmoc protection.
Conclusion
The Fmoc protection of 3-aminomethyl-piperidine is a robust and reliable transformation that can be achieved with high selectivity for the exocyclic primary amine. The choice of the Fmoc-donating reagent and the careful control of reaction conditions are paramount to achieving high yields and purity. The protocols and information provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to successfully implement this important synthetic step.
References
The 3-Aminomethyl-piperidine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminomethyl-piperidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its significant role in the development of a diverse range of therapeutic agents.[1][2][3] This versatile heterocyclic amine, characterized by a piperidine ring substituted with an aminomethyl group at the 3-position, serves as a crucial building block in the synthesis of biologically active molecules.[1] Its inherent structural features, including a basic nitrogen atom and a flexible six-membered ring, allow for favorable interactions with various biological targets, contributing to the efficacy and pharmacokinetic properties of numerous drugs.[3][4][5] This guide provides a comprehensive overview of the potential applications of the 3-aminomethyl-piperidine scaffold, with a focus on its role in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and Janus Kinase (JAK) inhibitors for autoimmune disorders.
Therapeutic Applications of the 3-Aminomethyl-piperidine Scaffold
The 3-aminomethyl-piperidine core is a key component in several approved drugs and clinical candidates, demonstrating its broad therapeutic potential. Its applications span across various disease areas, with notable successes in metabolic disorders and inflammatory conditions.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[6][7] The 3-aminomethyl-piperidine scaffold has been successfully incorporated into the structure of several DPP-4 inhibitors, where the amino group of the piperidine ring is crucial for interacting with the active site of the enzyme.
Alogliptin and Linagliptin are prominent examples of DPP-4 inhibitors that feature the 3-aminomethyl-piperidine moiety.[8][9] These drugs have demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes.[10][11][12]
Janus Kinase (JAK) Inhibitors
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT signaling pathway.[13] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. JAK inhibitors have emerged as an important class of therapeutics for these conditions.
Tofacitinib , a potent JAK inhibitor, incorporates a 3-aminomethyl-piperidine derivative in its structure.[9] It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[14] The piperidine moiety in Tofacitinib plays a role in its binding to the ATP-binding pocket of the JAK enzymes.[15]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for representative drugs containing the 3-aminomethyl-piperidine scaffold, highlighting their potency and selectivity.
| Compound | Target | IC50 / Binding Affinity | Indication |
| Alogliptin | DPP-4 | IC50 < 10 nM | Type 2 Diabetes |
| Linagliptin | DPP-4 | IC50 ≈ 1 nM | Type 2 Diabetes |
| Tofacitinib | JAK1 | IC50 = 110 nM | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| JAK2 | IC50 = 20 nM | ||
| JAK3 | IC50 = 3.3 nM | ||
| Compound 1 (4-benzylpiperidine derivative) | DPP-4 | IC50 = 1.6 ± 0.04 µM | Investigational |
| Compound 2 (2-benzylpyrrolidine derivative) | DPP-4 | IC50 = 0.3 ± 0.03 µM | Investigational |
| Compound 4 (4-amino-1-benzylpiperidine derivative) | DPP-4 | IC50 = 4 ± 0.08 μM | Investigational |
| Isavuconazonium | DPP-4 | IC50 = 6.60 µM | Investigational (Antifungal) |
| Paliperidone | DPP-4 | IC50 = 48.87 µM | Investigational (Antipsychotic) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 3-aminomethyl-piperidine scaffold and a key drug molecule incorporating this core, as well as a general protocol for a DPP-4 inhibition assay.
Synthesis of 3-Aminomethyl-piperidine
This protocol describes the reduction of piperidine-3-carboxylic acid amide.[16]
Materials:
-
Piperidine-3-carboxylic acid amide (nipecotamide)
-
Lithium aluminum hydride (LiAlH₄)
-
Dry Tetrahydrofuran (THF)
-
Saturated sodium sulfate solution
-
Celite
Procedure:
-
To a stirred solution of lithium aluminum hydride (14.8 g, 0.39 mol) in dry THF (0.6 L), add piperidine-3-carboxylic acid amide (25 g, 0.195 mol) portionwise.
-
After the initial effervescence subsides, heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture and quench by the dropwise addition of a saturated sodium sulfate solution until no further effervescence is observed.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF (400 mL).
-
Concentrate the filtrate under reduced pressure.
-
Distill the crude residue to yield pure 3-aminomethyl-piperidine as a colorless oil.
Synthesis of Alogliptin
This protocol outlines a common synthetic route to Alogliptin, starting from 6-chloro-3-methyluracil.[17]
Step 1: N-Alkylation of 6-chloro-3-methyluracil
-
Suspend 6-chloro-3-methyluracil and 2-(bromomethyl)benzonitrile in a suitable solvent such as DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃).
-
Heat the mixture and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and work up to isolate 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.
Step 2: Nucleophilic Substitution
-
Dissolve the product from Step 1 and (R)-3-aminopiperidine dihydrochloride in a solvent mixture, such as isopropanol and water.
-
Add a base, for instance, potassium carbonate, to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by HPLC.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude Alogliptin can be purified by recrystallization or column chromatography.
In Vitro DPP-4 Inhibition Assay
This is a general protocol to determine the inhibitory activity of compounds against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the DPP-4 enzyme solution to each well.
-
Add the test compound solutions to the respective wells and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
Monitor the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a general experimental workflow are provided below using Graphviz.
Caption: DPP-4 Inhibition and the Incretin Pathway.
Caption: Tofacitinib Inhibition of the JAK-STAT Signaling Pathway.
Caption: General Experimental Workflow in Drug Discovery.
Conclusion
The 3-aminomethyl-piperidine scaffold continues to be a highly valuable and versatile core in medicinal chemistry.[1][2] Its successful incorporation into a range of clinically effective drugs, particularly in the areas of metabolic and autoimmune diseases, underscores its importance in drug design and development.[9] The ability of this scaffold to be readily synthesized and modified allows for the fine-tuning of pharmacological properties, paving the way for the discovery of novel and improved therapeutics.[18] Researchers and drug development professionals should continue to explore the potential of the 3-aminomethyl-piperidine scaffold in the quest for innovative treatments for a wide array of human diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. Linagliptin: MedlinePlus Drug Information [medlineplus.gov]
- 11. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-depth Technical Guide to the Incorporation of Piperidine Moieties into Peptide Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of cyclic constraints into peptide structures represents a powerful approach in medicinal chemistry to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. Among the various scaffolds utilized, the piperidine moiety has emerged as a particularly valuable building block. Its six-membered ring structure can effectively restrict the conformational flexibility of the peptide backbone, pre-organizing the molecule into a bioactive conformation that can lead to enhanced binding affinity for its biological target. This guide provides a comprehensive overview of the synthesis of piperidine-containing peptides, their impact on structure and function, and the experimental protocols necessary for their characterization. By introducing a piperidine scaffold, researchers can imbue peptides with more drug-like properties, including increased resistance to proteolytic degradation and improved pharmacokinetic profiles, thereby accelerating the development of novel peptide-based therapeutics.[1]
Core Concepts: The Role of Piperidine in Peptide Design
Incorporating a piperidine moiety into a peptide backbone serves several key purposes in drug design:
-
Conformational Rigidity: The piperidine ring acts as a rigid spacer, reducing the number of accessible conformations of the peptide. This pre-organization can lower the entropic penalty of binding to a receptor, potentially increasing binding affinity.[2]
-
Proteolytic Stability: By replacing a natural amino acid with a piperidine-based analogue, the amide bonds adjacent to the modification are shielded from enzymatic cleavage, leading to a significantly longer half-life in biological fluids.[3]
-
Improved Pharmacokinetics: The introduction of the piperidine scaffold can alter the physicochemical properties of the peptide, such as lipophilicity and hydrogen bonding capacity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Scaffold for Diverse Functionality: The piperidine ring can be substituted at various positions to introduce new functional groups that can form additional interactions with the target receptor or modulate the overall properties of the peptide.
Synthesis of Piperidine-Containing Peptides
The introduction of a piperidine moiety into a peptide is most commonly achieved through the synthesis of a piperidine-based amino acid analogue, which is then incorporated into the peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) techniques.
Workflow for Piperidine-Containing Peptide Synthesis
The overall process involves the synthesis of an orthogonally protected piperidine-carboxylic acid building block, followed by its incorporation into a growing peptide chain on a solid support.
Figure 1: General workflow for the synthesis of a piperidine-containing peptide.
Quantitative Data on the Impact of Piperidine Incorporation
The incorporation of a piperidine moiety can significantly enhance the biological and pharmacokinetic properties of a peptide. While direct comparative studies are sequence-dependent, the following tables summarize representative data for peptidomimetics where a piperidine scaffold is a core component, illustrating the high affinity and stability that can be achieved.
Table 1: Comparison of In Vitro Binding Affinity
This table presents the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for piperidine-based peptidomimetics against their respective targets. The low nanomolar and picomolar values highlight the high potency achievable with these scaffolds.
| Compound ID | Target | Moiety | Ki (nM) | IC50 (nM) | Reference |
| 3a | HIV-1 Protease | (R)-piperidine-3-carboxamide | 0.029 | 0.13 | [4] |
| 22a | HIV-1 Protease | (R)-piperidine-3-carboxamide | - | 3.61 | [5] |
| Compound 47 | Ghrelin Receptor (GHSR) | Spiro-piperidine | - | 68 | [6] |
| Compound 15 | P2Y14 Receptor | 2-Azanorbornane (bridged piperidine) | - | ~5 | [7] |
Note: Data presented is for peptidomimetics containing a piperidine scaffold, not a direct comparison from a single study of a native peptide versus its piperidine-substituted analogue.
Table 2: Comparison of In Vitro Stability and Permeability
This table summarizes representative data on the stability and cell permeability of piperidine-containing compounds. The half-life (t1/2) in biological matrices and the apparent permeability coefficient (Papp) in Caco-2 cell monolayers are key indicators of drug-like properties.
| Compound Class | Assay | Key Parameter | Result | Interpretation | Reference |
| Opioid Peptidomimetics | Enzymatic Stability | High resistance to degradation | - | D-amino acid & piperidine substitution enhances stability | [8] |
| Piperidine Carboxamides | Human Liver Microsomes | t1/2 | 30-60 min | Moderate stability | [9] |
| Cyclic Peptides | Caco-2 Permeability | Papp | >1 x 10-6 cm/s | Moderate to high permeability achievable | [10] |
| Spiro-piperidine inverse agonist | Rat Pharmacokinetics | Oral Bioavailability (F) | 27% | Moderate oral bioavailability | [6] |
Note: Data is compiled from various studies on piperidine-containing molecules and peptidomimetics to illustrate general trends.
Experimental Protocols
Synthesis of Fmoc-4-amino(Boc)-piperidine-4-carboxylic acid (Fmoc-Api(Boc)-OH)
This protocol is adapted from the Organic Syntheses procedure for a protected Cα,Cα-disubstituted amino acid analogue of lysine.[11]
Step A: Piperidine-4-spiro-5'-hydantoin
-
In a 1000-mL round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in 250 mL of methanol and 150 mL of deionized water.
-
Stir the mixture at room temperature until all solids dissolve.
-
Slowly add a solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the resulting suspension by rotary evaporation and cool to 10°C to precipitate the product.
-
Collect the white solid by suction filtration and wash with deionized water.
Step B: Boc-protection of the Hydantoin
-
Suspend the dried hydantoin from Step A in acetonitrile.
-
Add triethylamine (1.1 eq) and stir for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc)2O (5.5 eq) and catalytic amounts of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction vigorously for 72 hours, adding additional portions of DMAP at 12-hour intervals.
-
Collect the resulting solid by suction filtration and dry under vacuum.
Step C: Hydantoin Ring Opening
-
Suspend the Boc-protected hydantoin from Step B in a mixture of THF and 2.0 M potassium hydroxide solution.
-
Stir the mixture for 4 hours at room temperature.
-
Perform an aqueous workup, acidifying with HCl to pH 4-5 to precipitate the amino acid.
-
Filter the white solid and dry under vacuum to yield 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.
Step D: Fmoc Protection of the α-Amino Group
-
In a flame-dried, three-necked flask under argon, dissolve the amino acid from Step C (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Perform an aqueous workup, acidifying with 1.0 M HCl to pH 2.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the final orthogonally protected building block, Fmoc-Api(Boc)-OH .
Solid-Phase Peptide Synthesis (SPPS) of a Piperidine-Containing Peptide
This is a general protocol for manual Fmoc-SPPS. Adjustments may be needed based on the specific sequence and scale.[6][12]
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids, including Fmoc-Api(Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Procedure:
-
Resin Swelling: Place the Fmoc-Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for 1 hour. Drain the DMF.
-
Initial Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid (solution may change color).
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Iterative Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence. To incorporate the piperidine moiety, use the synthesized Fmoc-Api(Boc)-OH building block in the coupling step.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H2O) to the resin.
-
Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups (including the Boc group on the piperidine nitrogen).
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Serum Stability Assay
This protocol assesses the stability of the peptide in the presence of proteolytic enzymes found in serum.[3][13]
Procedure:
-
Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., PBS).
-
Add the peptide stock solution to fresh human or rat serum to a final concentration of ~50-100 µM.
-
Incubate the mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Immediately quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile with 1% TFA).
-
Vortex the quenched sample and incubate on ice for 10-15 minutes to precipitate serum proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and analyze by RP-HPLC or LC-MS.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) by fitting the data to a first-order decay model.
Visualization of Relevant Pathways and Concepts
Ghrelin Receptor Signaling Pathway
Piperidine-based peptidomimetics have been successfully developed as inverse agonists for the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) involved in appetite regulation. An inverse agonist not only blocks the endogenous ligand (ghrelin) but also reduces the constitutive (basal) activity of the receptor.
Figure 2: Modulation of Ghrelin Receptor signaling by a piperidine-based inverse agonist.
Conclusion
The incorporation of piperidine moieties into peptide structures is a validated and highly effective strategy for enhancing their therapeutic potential. Through the use of specialized, orthogonally protected amino acid building blocks, these conformationally constrained analogues can be readily synthesized using standard SPPS methodologies. The resulting peptides often exhibit superior binding affinity, significantly increased metabolic stability, and improved pharmacokinetic profiles compared to their linear counterparts. The detailed protocols and conceptual frameworks provided in this guide offer researchers a solid foundation for the design, synthesis, and evaluation of novel piperidine-containing peptides, paving the way for the next generation of peptide-based drugs.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Prediction of Half-Life Extension of Peptides via Serum Albumin Binding: Current Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
Conceptualizing Peptide Design with 3-Aminomethyl-piperidine: A Technical Guide for Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug discovery, offering the potential to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This technical guide provides an in-depth exploration of the conceptualization and practical application of designing peptides with the non-natural amino acid, 3-aminomethyl-piperidine. This cyclic amino acid analogue serves as a unique structural scaffold to impart conformational rigidity, enhance proteolytic resistance, and modulate receptor interactions. This document details the synthetic methodologies, conformational analysis, and biological evaluation of peptides incorporating this moiety. We present structured tables of quantitative data, detailed experimental protocols, and visual representations of key concepts to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage this promising building block in their therapeutic peptide design endeavors.
Introduction: The Role of Non-Natural Amino Acids in Peptide Drug Discovery
Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their development is often hampered by challenges such as rapid degradation by proteases and a high degree of conformational flexibility, which can lead to reduced binding affinity and receptor selectivity. The introduction of non-natural amino acids (UAAs) is a key strategy to address these limitations.[1] UAAs can introduce novel chemical functionalities, alter backbone stereochemistry, and, most importantly, impose conformational constraints.[2]
Cyclic UAAs, in particular, are effective in pre-organizing the peptide backbone into a specific secondary structure, such as a β-turn, which is often crucial for molecular recognition and biological activity.[3] This pre-organization reduces the entropic penalty upon binding to a target receptor, potentially leading to enhanced binding affinity.[4]
This guide focuses on the conceptual and practical aspects of utilizing 3-aminomethyl-piperidine, a cyclic UAA, in peptide design. The piperidine ring introduces a rigid scaffold that can significantly influence the peptide's structural and functional properties.[5]
The 3-Aminomethyl-piperidine Scaffold: A Tool for Conformational Control
The incorporation of a 3-aminomethyl-piperidine moiety into a peptide backbone introduces a six-membered ring that significantly restricts the available conformational space. This constrained scaffold is particularly adept at inducing and stabilizing β-turn structures, which are critical recognition motifs in many protein-protein interactions.[3]
Conformational Preferences
The piperidine ring in a peptide backbone typically adopts a stable chair conformation.[5] This rigid structure dictates the relative orientation of the flanking amino acid residues, thereby influencing the local and global conformation of the peptide. The precise dihedral angles (φ and ψ) around the 3-aminomethyl-piperidine unit are key determinants of the resulting secondary structure. While extensive quantitative data for peptides containing specifically 3-aminomethyl-piperidine is limited in publicly available literature, analysis of similar piperidine-containing structures and computational modeling can provide valuable predictive insights.
Table 1: Predicted Conformational Parameters of a Peptide with 3-Aminomethyl-piperidine
| Parameter | Predicted Value Range | Method of Determination |
| φ (phi) | -80° to -60° | Molecular Dynamics Simulation |
| ψ (psi) | +80° to +120° | Molecular Dynamics Simulation |
| Dominant Secondary Structure | Type II' β-turn | NMR Spectroscopy & CD Spectroscopy |
Note: The values presented are illustrative and based on computational models and data from analogous structures. Experimental verification for each specific peptide sequence is crucial.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating 3-Aminomethyl-piperidine
The following protocol outlines the manual solid-phase synthesis of a model peptide incorporating a Boc-protected 3-aminomethyl-piperidine derivative using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
(S)-N-Boc-3-(aminomethyl)piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. Repeat the coupling if necessary.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of (S)-N-Boc-3-(aminomethyl)piperidine:
-
Pre-activate (S)-N-Boc-3-(aminomethyl)piperidine (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated solution to the deprotected peptide-resin and shake for 4 hours.
-
Monitor the coupling reaction.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Fmoc deprotection and amino acid coupling steps until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
dot
Caption: General workflow for the solid-phase synthesis of a peptide containing 3-aminomethyl-piperidine.
In Vitro Peptide Stability Assay
This protocol assesses the stability of the synthesized peptide in human plasma.
Materials:
-
Purified peptide stock solution (1 mg/mL)
-
Human plasma
-
Quenching solution (10% Trichloroacetic acid in acetonitrile)
-
HPLC or LC-MS system
Protocol:
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the plasma with the peptide to a final concentration of 10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time to determine the peptide's half-life (t½).
Impact on Biological Activity and Receptor Binding
The conformational constraints imposed by 3-aminomethyl-piperidine can significantly impact a peptide's biological activity by influencing its interaction with target receptors. By locking the peptide into a bioactive conformation, the binding affinity can be enhanced.
Quantitative Analysis of Receptor Binding
The binding affinity of peptides is typically quantified by determining the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate stronger binding.[6] The incorporation of 3-aminomethyl-piperidine is hypothesized to decrease the Kd value compared to a flexible, linear counterpart.
Table 2: Illustrative Comparison of Binding Affinities
| Peptide | Target Receptor | Binding Affinity (Kd) | Fold Improvement |
| Linear Peptide (Control) | Receptor X | 100 nM | - |
| Peptide with 3-aminomethyl-piperidine | Receptor X | 10 nM | 10-fold |
Note: This data is hypothetical and serves to illustrate the potential impact of incorporating 3-aminomethyl-piperidine. Actual values must be determined experimentally.
Modulation of Signaling Pathways
Peptides containing piperidine-based scaffolds are known to interact with G protein-coupled receptors (GPCRs), the largest family of cell surface receptors involved in a vast array of physiological processes.[7] The specific conformation stabilized by the 3-aminomethyl-piperidine moiety can lead to biased signaling, where the peptide preferentially activates one downstream signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways).[8]
Example: Biased Agonism at a GPCR
A hypothetical peptide containing 3-aminomethyl-piperidine could act as a biased agonist at a specific GPCR. This could be advantageous in drug design, as it may allow for the separation of therapeutic effects from unwanted side effects.
dot
Caption: Biased signaling at a GPCR induced by a peptide containing 3-aminomethyl-piperidine.
Conclusion
The incorporation of 3-aminomethyl-piperidine into peptide sequences represents a valuable strategy for constraining conformational flexibility, enhancing proteolytic stability, and modulating biological activity. The rigid piperidine scaffold can effectively induce and stabilize bioactive conformations, such as β-turns, leading to improved receptor binding affinity and the potential for biased signaling. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this non-natural amino acid in the design and development of next-generation peptide therapeutics. Further empirical studies are warranted to fully elucidate the quantitative structure-activity relationships of peptides containing this promising building block.
References
- 1. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualized and Quantitative Conformational Analysis of Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 7. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to create custom peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is widely employed due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin linkers.[1][2][3][4] 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride is a specialized building block used to introduce a piperidine moiety into a peptide sequence. This can be valuable for creating peptidomimetics with altered conformational properties, improved stability, or novel biological activities. The piperidine ring introduces a rigid scaffold, while the aminomethyl group provides the point of attachment to the peptide backbone.
This document provides a detailed protocol for the incorporation of this compound into a peptide chain using standard Fmoc-based SPPS.
Chemical Structure and Properties
This compound
-
Structure: A piperidine ring with an aminomethyl group at the 3-position. The nitrogen of the piperidine ring is protected by an Fmoc group, and the aminomethyl group is present as a hydrochloride salt.
-
Application in SPPS: This molecule acts as a building block to be coupled to a growing peptide chain. The aminomethyl group's primary amine is the nucleophile that attacks the activated carboxyl group of the resin-bound peptide. The hydrochloride salt must be neutralized in situ during the coupling reaction.
Experimental Protocols
The following protocols outline the key steps for incorporating this compound into a peptide sequence during SPPS. These protocols assume a standard manual or automated synthesis workflow.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).[5]
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF), for at least 30-60 minutes at room temperature.[5][6]
Fmoc Deprotection of the N-Terminal Amino Acid on the Resin
This step is performed to expose the free amine on the resin-bound peptide, which will then react with the this compound.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[1][5][7]
-
First Deprotection: Add the 20% piperidine/DMF solution to the swollen resin and agitate for 3-5 minutes.[3][6]
-
Second Deprotection: Drain the solution and add a fresh portion of the 20% piperidine/DMF solution. Agitate for 15-20 minutes.[8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5][6]
-
Confirmation (Optional): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine.[3][9]
Coupling of this compound
This protocol describes the activation and coupling of the building block to the deprotected N-terminus of the resin-bound peptide.
Table 1: Reagents for Coupling Reaction
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 3 - 5 | The amino acid building block to be incorporated. |
| Coupling Reagent (e.g., HATU, HBTU, HCTU) | 2.9 - 5 | Activates the carboxylic acid for amide bond formation. |
| Base (e.g., DIPEA) | 6 - 10 | Neutralizes the hydrochloride salt and facilitates the coupling reaction. |
| Solvent (e.g., DMF) | - | Dissolves the reagents and swells the resin. |
-
Preparation of the Coupling Solution:
-
In a separate vial, dissolve this compound (3-5 equivalents) and the chosen coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.[6]
-
Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution. The base will neutralize the hydrochloride salt of the aminomethyl group, forming the free amine necessary for the coupling reaction.[6]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test like the Kaiser test (a negative test indicates complete coupling).[9]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping of Unreacted Amines (Optional)
If the coupling reaction is incomplete, any unreacted N-terminal amines can be capped to prevent the formation of deletion sequences.
-
Capping Solution: Prepare a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.
-
Capping Reaction: Treat the resin with the capping solution for 15-30 minutes.
-
Washing: Wash the resin thoroughly with DMF.
Subsequent Synthesis Steps
After the successful coupling of this compound, the synthesis can proceed in two main directions:
-
Peptide Chain Termination: If the piperidine moiety is at the N-terminus of the final peptide, the synthesis proceeds to the final cleavage step.
-
Chain Elongation from the Piperidine Nitrogen: It is important to note that the provided building block has the Fmoc group on the piperidine nitrogen. Standard SPPS protocols do not typically involve chain elongation from such a position. If modification of the piperidine nitrogen is desired, a different synthetic strategy and building block would be required.
Final Cleavage and Deprotection
This step cleaves the completed peptide from the resin and removes any remaining side-chain protecting groups.
-
Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[6]
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Diagrams
Caption: Workflow for SPPS incorporation of the piperidine building block.
Caption: Coupling of the piperidine building block to the resin-bound peptide.
Summary of Quantitative Data
Table 2: Typical Reagent Quantities and Reaction Times
| Step | Reagent/Condition | Typical Quantity/Time | Reference/Notes |
| Resin Swelling | DMF | 10-15 mL per gram of resin / 30-60 min | Ensures proper reaction environment. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 cycles: 3-5 min, then 15-20 min | Two-step deprotection ensures complete Fmoc removal.[3][6] |
| Coupling | Building Block | 3-5 equivalents | An excess drives the reaction to completion. |
| Coupling Reagent (e.g., HATU) | 2.9-4.5 equivalents | Stoichiometry may vary based on the specific reagent. | |
| Base (DIPEA) | 6-10 equivalents | Sufficient base is crucial for neutralization and coupling. | |
| Reaction Time | 1-4 hours | Monitor with a qualitative test for completion. | |
| Cleavage | TFA-based Cocktail | ~10 mL per gram of resin / 2-4 hours | The exact composition of the cocktail depends on the peptide sequence.[6] |
Potential Challenges and Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after the coupling step, the reaction may be incomplete. This can be due to steric hindrance or aggregation. Potential solutions include repeating the coupling step, using a different coupling reagent, or performing a capping step.
-
Racemization: While less of a concern for this specific achiral building block, racemization can be an issue for chiral amino acids, particularly histidine and cysteine.[6] Careful selection of coupling reagents and avoidance of prolonged pre-activation times can mitigate this risk.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is important to prevent side reactions with sensitive amino acid residues (e.g., Trp, Met, Cys).
References
- 1. Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Incorporating 3-Aminomethyl-1-N-Fmoc-piperidine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and peptidomimetics into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability, improve biological activity, and introduce novel functionalities. 3-Aminomethyl-1-N-Fmoc-piperidine is a valuable building block that introduces a constrained piperidine moiety into a peptide backbone. This structural element can act as a scaffold to induce specific secondary structures, such as β-turns, which are often crucial for molecular recognition and biological function. Peptides incorporating such structures may exhibit increased resistance to enzymatic degradation and improved pharmacokinetic profiles.
These application notes provide a comprehensive guide to the incorporation of 3-Aminomethyl-1-N-Fmoc-piperidine into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). While specific quantitative data for the coupling efficiency of this particular building block is not widely published, the protocols outlined below are based on established methods for coupling non-standard amino acids and provide a strong foundation for successful synthesis.
Core Applications
The introduction of a 3-aminomethylpiperidine residue can serve several strategic purposes in peptide design:
-
Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.
-
Induction of Secondary Structures: The geometry of the aminomethylpiperidine unit can mimic turns in a peptide chain, which are common motifs in protein-protein interactions.
-
Scaffold for Peptidomimetics: The piperidine structure can serve as a core scaffold for the development of peptidomimetics with improved drug-like properties.
-
Development of Enzyme Inhibitors: Piperidine-based peptide analogues have been investigated as potential inhibitors of proteases, such as cysteine proteases, by mimicking the substrate's transition state.
Data Presentation: Expected Performance
While specific experimental data for the incorporation of 3-Aminomethyl-1-N-Fmoc-piperidine is limited in the public domain, the following table provides a general expectation for the synthesis and purification of a model decapeptide containing one such unnatural amino acid, based on typical outcomes for similar non-standard building blocks in SPPS.
| Parameter | Expected Range | Notes |
| Crude Peptide Yield | 60 - 85% | Based on the initial loading of the resin. This can vary depending on the sequence and the number of coupling cycles. |
| Crude Peptide Purity | 50 - 75% | As determined by analytical RP-HPLC. The purity is highly dependent on the efficiency of each coupling and deprotection step. |
| Purified Peptide Yield | 15 - 40% | Following preparative RP-HPLC purification. The yield is influenced by the complexity of the crude mixture and the resolution of the target peptide from impurities. |
| Final Purity | >95% | As confirmed by analytical RP-HPLC and mass spectrometry. |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating 3-Aminomethyl-1-N-Fmoc-piperidine using Fmoc/tBu chemistry. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and instrumentation.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to cover the resin. c. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. d. Drain the DMF.
Protocol 2: Standard Fmoc-Amino Acid Coupling Cycle
This cycle is repeated for each standard amino acid in the sequence.
-
Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. b. Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (colorless or blue beads) indicates complete coupling. If the test is positive (yellow beads), the coupling step should be repeated. f. After complete coupling, drain the solution and wash the resin with DMF (3 x 1 min).
Protocol 3: Incorporation of 3-Aminomethyl-1-N-Fmoc-piperidine
This protocol outlines the coupling of the specialized building block. Due to potential steric hindrance, extended coupling times or more potent coupling reagents may be necessary.
-
Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid of the growing peptide chain as described in Protocol 2, step 1.
-
Coupling of 3-Aminomethyl-1-N-Fmoc-piperidine: a. In a separate vial, dissolve 3-Aminomethyl-1-N-Fmoc-piperidine (2-4 equivalents) and a suitable coupling reagent such as HATU (2-4 equivalents) in DMF. b. Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. c. Add the activated solution to the resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the non-standard nature of this building block, a longer coupling time is recommended. e. Monitor the reaction completion using a suitable test (e.g., Chloranil test for secondary amines, if applicable, or a test cleavage and LC-MS analysis of a small resin sample). f. If the coupling is incomplete, repeat the coupling step with fresh reagents. g. Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
Protocol 4: Final Cleavage and Deprotection
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add 1,2-ethanedithiol (EDT) (2.5%) as a scavenger.
-
Cleavage Reaction: a. Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin). b. Agitate the mixture for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. d. Dry the crude peptide pellet under vacuum. e. Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). f. Characterize the purified peptide by analytical RP-HPLC and mass spectrometry.
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis incorporating 3-Aminomethyl-1-N-Fmoc-piperidine.
Hypothetical Signaling Pathway Inhibition
Peptidomimetics containing a 3-aminomethylpiperidine moiety can be designed to inhibit proteases, such as cysteine proteases, which are involved in various pathological processes. The following diagram illustrates a hypothetical mechanism where such a peptidomimetic inhibits a protease, thereby preventing the cleavage of a substrate and downstream signaling.
Caption: Inhibition of a protease signaling pathway by a peptidomimetic containing 3-aminomethylpiperidine.
Application Notes and Protocols: Coupling of Fmoc-3-aminomethyl-piperidine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of an amide bond, or peptide coupling, is a fundamental reaction in the synthesis of peptides and peptidomimetics.[1][2] While standard protocols are effective for many natural amino acids, the introduction of structurally complex or sterically hindered building blocks, such as Fmoc-3-aminomethyl-piperidine hydrochloride, presents significant challenges. This secondary amine's steric bulk and the need to neutralize its hydrochloride salt require optimized reaction conditions to achieve high coupling efficiency and minimize side reactions.
These application notes provide a comprehensive overview of the key considerations, recommended reagents, and detailed protocols for the successful coupling of Fmoc-3-aminomethyl-piperidine hydrochloride in solid-phase peptide synthesis (SPPS).
General Principles of Peptide Coupling
The coupling reaction involves two primary steps:
-
Carboxyl Group Activation: The carboxylic acid of the incoming Fmoc-protected amino acid is converted into a reactive intermediate by a coupling reagent.[1] Common activated species include active esters, symmetrical anhydrides, or acylisoureas.[1][3]
-
Nucleophilic Acyl Substitution: The free amine of the resin-bound peptide chain (in this case, the deprotected 3-aminomethyl-piperidine) attacks the activated carboxyl group, forming the new amide bond.[1][2]
The success of this process, especially with challenging substrates, depends on the careful selection of coupling reagents, additives, bases, and solvents.[2]
Challenges in Coupling Fmoc-3-aminomethyl-piperidine
-
Steric Hindrance: The piperidine ring presents considerable steric bulk around the secondary amine, which can slow down the rate of acylation. This necessitates the use of highly reactive coupling reagents.[4][5]
-
Secondary Amine: Secondary amines are generally less nucleophilic and reactive than primary amines, making the coupling reaction more difficult.[6]
-
Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated. A sufficient amount of a non-nucleophilic organic base must be added to the reaction mixture to neutralize the salt and liberate the free amine for the coupling reaction.
Recommended Reagents and Reaction Conditions
For sterically hindered couplings, onium salts (both aminium/uronium and phosphonium types) are generally superior to carbodiimides alone.[7] These reagents form highly reactive intermediates and often lead to faster reaction rates and higher yields.[7]
Table 1: Summary of Recommended Coupling Conditions for Hindered Amines
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Temperature (°C) | Key Remarks |
| HATU | None (contains HOAt moiety) | DIPEA, NMM, Collidine | DMF, NMP | 15 min - 2 hr | 20-25 | Highly efficient for hindered couplings; minimizes racemization.[7][8] Phosphonium analogs (HBTU, TBTU) are also effective.[7] |
| HCTU | None (contains 6-Cl-HOBt moiety) | DIPEA, NMM, Collidine | DMF, NMP | 15 min - 2 hr | 20-25 | Generates highly reactive O-6-ClBt esters, making it very effective for difficult couplings.[7] |
| PyBOP | None | DIPEA, NMM | DMF, NMP, DCM | 1 - 12 hr | 20-25 | A strong phosphonium-based reagent suitable for hindered systems.[7][8] Avoids carcinogenic byproducts associated with its predecessor, BOP.[8] |
| COMU | None (contains OxymaPure moiety) | DIPEA, NMM | DMF, NMP | 15 min - 2 hr | 20-25 | A modern, highly efficient aminium reagent that performs better than HOBt-based reagents.[7] |
| DIC | HOBt, OxymaPure, HOAt | (DIPEA for salt neutralization) | DCM, DMF | 1 - 12 hr | 20-25 | A standard carbodiimide. Use with additives like HOBt or OxymaPure is crucial to prevent side reactions and accelerate coupling.[3][9] DIC is preferred over DCC in Fmoc-SPPS as the resulting urea is soluble.[10] |
| T3P® | None | DIPEA, NMM | DMF, Ethyl Acetate | 1 - 4 hr | 20-25 | A cyclic phosphonic acid anhydride that gives superior results for sterically hindered couplings.[1] |
Abbreviations: HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium; HCTU: (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate); PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate); COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; OxymaPure: Ethyl (hydroxyimino)cyanoacetate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; NMP: N-Methyl-2-pyrrolidone; DCM: Dichloromethane; T3P®: Propylphosphonic Anhydride.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a single solid-phase peptide synthesis (SPPS) cycle for coupling an amino acid to the piperidine moiety.
Caption: Standard workflow for an Fmoc-SPPS coupling cycle.
Detailed Experimental Protocols
Note: The following protocols are generalized for a 0.1 mmol synthesis scale. Adjustments to reagent equivalents may be necessary based on the specific resin loading and the difficulty of the coupling. The hydrochloride of the piperidine amine requires at least 1 equivalent of base for neutralization in addition to the base required for the coupling reaction itself. Using 2-4 total equivalents of base (e.g., DIPEA) relative to the amino acid is common practice.
Protocol 1: Coupling using HATU
This protocol is highly recommended for sterically hindered secondary amines.
Materials:
-
Peptide-resin with terminal 3-aminomethyl-piperidine (0.1 mmol)
-
Fmoc-amino acid (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection (if applicable): If the previous residue was Fmoc-protected, add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation of Amino Acid:
-
In a separate vial, dissolve the Fmoc-amino acid (5 eq.) and HATU (4.8 eq.) in DMF (~2 mL).
-
Add DIPEA (10 eq.) to the vial.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution from step 4 to the washed, drained resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours. The extended time is recommended for this hindered coupling.
-
-
Monitoring the Reaction (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates a complete reaction. For secondary amines, a Chloranil test may be more reliable.
-
Final Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle or final cleavage.
Protocol 2: Coupling using DIC / OxymaPure
This is a cost-effective and robust method, with OxymaPure offering improved performance and safety over HOBt.
Materials:
-
Peptide-resin with terminal 3-aminomethyl-piperidine (0.1 mmol)
-
Fmoc-amino acid (0.5 mmol, 5 eq.)
-
OxymaPure (0.5 mmol, 5 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.2 mmol, 2 eq. - for neutralization only)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Resin Neutralization: Before coupling, add a solution of DIPEA (2 eq.) in DMF to the resin and agitate for 5 minutes to ensure the piperidine hydrochloride is neutralized. Drain the solvent. (Note: Some protocols add the neutralization base directly to the coupling cocktail).
-
Activation of Amino Acid:
-
In a separate vial, dissolve the Fmoc-amino acid (5 eq.) and OxymaPure (5 eq.) in DMF (~2 mL).
-
Add DIC (5 eq.) to the solution.
-
Allow the mixture to pre-activate for 10 minutes at room temperature.[3]
-
-
Coupling Reaction:
-
Add the activated amino acid solution from step 3 to the neutralized resin.
-
Agitate the mixture at room temperature for 2-6 hours. Carbodiimide-mediated couplings are often slower for hindered systems than those using onium salts.
-
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If monitoring indicates a poor coupling efficiency, a second coupling (double coupling) can be performed by repeating the activation and coupling steps before proceeding to the next Fmoc deprotection.
-
Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine to prevent side reactions. NMM is also an option.[8] Ensure sufficient base is present to both neutralize the hydrochloride and facilitate the coupling reaction.
-
Solvent Choice: DMF is the most common solvent for SPPS. In some cases, using NMP or a mixture of DMF/DCM can improve solubility and swelling.[3][9]
-
Racemization: The use of additives like HOBt, HOAt (in HATU), or OxymaPure is critical for suppressing the racemization of the activated amino acid, especially during long coupling times.[4] Onium salt reagents are generally very effective at preventing racemization.[8]
References
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.globalso.com [file.globalso.com]
- 9. chempep.com [chempep.com]
- 10. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Application Notes and Protocols for the Fmoc Deprotection of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride with Piperidine
Abstract
This document provides detailed application notes and protocols for the solution-phase deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride using piperidine. The protocol is intended for researchers, scientists, and professionals in drug development. This guide covers the reaction mechanism, experimental procedures, data presentation, and visualization of the workflow.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in organic synthesis, particularly in peptide synthesis, to protect primary and secondary amines. Its popularity stems from its stability to acidic conditions and its lability to mild basic conditions, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The removal of the Fmoc group is a critical step in the synthesis of molecules containing free amine functionalities. This document details the procedure for the deprotection of this compound in a solution-phase reaction.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group with piperidine proceeds through a base-catalyzed β-elimination mechanism. The process can be broken down into three key steps:
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl ring system of the Fmoc group.
-
β-Elimination: This proton abstraction leads to a β-elimination reaction, resulting in the formation of the deprotected amine and a highly reactive intermediate, dibenzofulvene (DBF).
-
Dibenzofulvene Scavenging: The excess piperidine in the reaction mixture acts as a nucleophile and traps the electrophilic dibenzofulvene to form a stable dibenzofulvene-piperidine adduct. This prevents the dibenzofulvene from reacting with the newly liberated amine.
This mechanism is illustrated in the signaling pathway diagram below.
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocols
This section provides a detailed protocol for the solution-phase Fmoc deprotection of this compound.
3.1. Materials and Reagents
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp (254 nm)
-
Ninhydrin stain
3.2. Deprotection Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF (approximately 0.1 M concentration). Add a magnetic stir bar.
-
Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC. Spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the UV-active starting material spot and the appearance of a new, lower Rf spot (visualized with ninhydrin stain) indicates the completion of the reaction.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and excess piperidine. b. Dissolve the residue in dichloromethane (DCM). c. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected product.
-
Purification and Salt Formation: a. The crude 3-(aminomethyl)piperidine can be purified by silica gel column chromatography if necessary, using a solvent system such as DCM/Methanol with a small percentage of triethylamine to prevent streaking. b. To obtain the dihydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and add a solution of HCl in diethyl ether or dioxane until precipitation is complete. c. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the solution-phase Fmoc deprotection of aminopiperidine derivatives. Note that these are general guidelines and may require optimization for the specific substrate.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% conversion | The most common and effective concentration for rapid deprotection.[1] |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | |
| Reaction Time | 30 - 60 minutes | >95% conversion | Typically sufficient for complete deprotection at room temperature. |
| 1 - 2 hours | >98% conversion | Extended time can ensure completeness. | |
| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient. |
| Typical Isolated Yield | >85% | Yields are generally high but depend on the efficiency of the work-up and purification. |
Experimental Workflow
The following diagram illustrates the logical workflow for the solution-phase Fmoc deprotection and purification of 3-(aminomethyl)piperidine.
Caption: Solution-phase Fmoc deprotection workflow.
Conclusion
The solution-phase Fmoc deprotection of this compound using 20% piperidine in DMF is a robust and efficient method for obtaining the free diamine. The protocol provided, including reaction monitoring and a detailed work-up procedure, serves as a comprehensive guide for researchers. Optimization of reaction time and purification methods may be necessary to achieve the desired purity and yield for specific applications.
References
Application Notes and Protocols for 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride as a versatile, non-cleavable linker in bioconjugation. This linker is particularly valuable for applications requiring a rigid spacer, such as in the synthesis of peptide-drug conjugates (PDCs), antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The piperidine moiety offers conformational rigidity, which can be crucial for maintaining optimal distances between conjugated molecules and can enhance metabolic stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the piperidine nitrogen allows for orthogonal protection strategies, primarily in solid-phase peptide synthesis (SPPS), enabling the selective deprotection and subsequent functionalization of the aminomethyl group.
Core Applications
The unique structural features of this compound make it a valuable building block for:
-
Introducing Conformational Constraint: The rigid piperidine ring restricts the flexibility of the linker, which can be advantageous in positioning a payload or another biomolecule in a specific orientation relative to its target.
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected amine allows for its seamless integration into standard Fmoc-based SPPS workflows for the synthesis of modified peptides.
-
Synthesis of Antibody-Drug Conjugates (ADCs): This linker can be used to connect a cytotoxic payload to a monoclonal antibody, creating a stable conjugate for targeted cancer therapy. Due to its structure, it acts as a non-cleavable linker, where the payload is released upon lysosomal degradation of the antibody.[1][2]
-
Development of PROTACs: The rigid nature of the piperidine linker can aid in the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Data Presentation
The efficiency of the key chemical transformations involved in utilizing this linker—Fmoc deprotection and subsequent coupling—is critical for the successful synthesis of the final bioconjugate. While specific data for this compound is not extensively published, the following table presents representative quantitative data based on standard Fmoc chemistry and bioconjugation reactions.
| Parameter | Fmoc Deprotection | Coupling Reaction (to a carboxylic acid) |
| Reagents | 20% Piperidine in DMF | HBTU, DIPEA in DMF |
| Reaction Time | 5-20 minutes | 1-4 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >99% (completion) | 85-95% |
| Purity (crude) | Not applicable | 80-90% |
| Monitoring Method | UV-Vis (λ=301 nm) or Kaiser Test | Kaiser Test or LC-MS |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a peptide chain on a solid support and its subsequent conjugation to a payload.
Protocol 1: Solid-Phase Incorporation of this compound
This protocol describes the coupling of the deprotected aminomethyl group of the linker to a resin-bound peptide with a C-terminal carboxylic acid.
Materials:
-
Peptide-resin with a free C-terminal carboxylic acid
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Deprotection of the Linker's Amine: The hydrochloride salt of the aminomethyl group must be neutralized. Suspend the this compound (3 equivalents relative to resin loading) in DMF and add DIPEA (3.1 equivalents) to generate the free amine.
-
Activation of Resin-Bound Carboxylic Acid: In a separate vessel, swell the peptide-resin in DMF. Activate the C-terminal carboxylic acid by adding HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. Allow to react for 5-10 minutes.
-
Coupling: Add the solution of the deprotected linker from step 2 to the activated resin from step 3. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a few resin beads. A negative result (beads remain yellow) indicates the successful coupling of the linker to the peptide.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.
Protocol 2: Fmoc Deprotection of the Piperidine Nitrogen
This protocol details the removal of the Fmoc group from the piperidine nitrogen to expose the secondary amine for further conjugation.
Materials:
-
Linker-Peptide-Resin from Protocol 1
-
Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh)
-
Washing Solvents: DMF, DCM
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 3-5 minutes at room temperature.[3] Drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[3]
-
Monitoring Deprotection: The progress of the Fmoc deprotection can be monitored by taking an aliquot of the supernatant and measuring its absorbance at 301 nm, which corresponds to the dibenzofulvene-piperidine adduct.[4]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[5] A final wash with DCM can also be performed. The resin now has a free secondary amine on the piperidine ring and is ready for the next coupling step.
Protocol 3: Conjugation of a Payload to the Deprotected Linker
This protocol describes the coupling of a carboxylic acid-containing payload to the secondary amine of the piperidine linker.
Materials:
-
Deprotected Linker-Peptide-Resin from Protocol 2
-
Carboxylic acid-containing payload (e.g., a cytotoxic drug)
-
Coupling reagents: HATU or HBTU
-
Base: DIPEA
-
Solvent: DMF
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Payload Activation: In a separate vial, dissolve the carboxylic acid-containing payload (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the activated payload solution to the deprotected resin from Protocol 2. Agitate the mixture at room temperature for 2-4 hours. For sterically hindered payloads, the reaction time may need to be extended.
-
Monitoring the Coupling: Use a Kaiser test to check for the presence of free amines. A negative result indicates complete coupling.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cleavage and Deprotection: The final bioconjugate can be cleaved from the solid support and deprotected using a standard cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[6] The specific cocktail and cleavage time will depend on the resin and the protecting groups used on the peptide side chains.[6]
-
Purification: The crude bioconjugate is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Experimental workflow for bioconjugate synthesis.
Caption: ADC mechanism of action with a non-cleavable linker.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. redalyc.org [redalyc.org]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Solid-Phase Synthesis of Peptides Containing Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of peptides incorporating piperidine derivatives. The inclusion of these cyclic scaffolds can impart valuable properties to peptides, such as increased proteolytic stability, constrained conformations for enhanced receptor binding, and improved pharmacokinetic profiles. These protocols are designed to guide researchers through the key steps of synthesis, from the incorporation of piperidine-based amino acid monomers to final cleavage, purification, and analysis.
Core Concepts and Applications
The integration of piperidine moieties into peptides is a powerful strategy in peptidomimetic and drug design. Piperidine rings can act as rigid spacers, introduce conformational constraints, and serve as scaffolds for further functionalization. Key applications include the development of enzyme inhibitors, receptor agonists and antagonists, and novel therapeutic agents with enhanced stability and bioavailability. The use of Fmoc-protected piperidine-carboxylic acid derivatives is a common approach for their incorporation via standard solid-phase peptide synthesis (SPPS) techniques.
One notable example is the incorporation of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), a spin-labeled, Cα-tetrasubstituted amino acid. TOAC serves as a potent promoter of β-turn and helical structures in peptides and acts as a rigid electron paramagnetic resonance probe and fluorescence quencher.[1] Its successful incorporation into peptide sequences has been demonstrated using automated Fmoc-based solid-phase synthesis.[1] Another versatile building block is 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid, which provides a bifunctional scaffold for creating complex molecular architectures.[2]
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis Cycle for Incorporating Fmoc-Piperidine Derivatives
This protocol outlines a typical cycle for the incorporation of an Fmoc-protected piperidine-based amino acid into a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-protected piperidine-carboxylic acid derivative (e.g., Fmoc-pipecolic acid, Fmoc-4-amino-piperidine-4-carboxylic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
Coupling Reagents: e.g., HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with the 20% piperidine in DMF solution for 5 minutes with gentle agitation.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (2 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-piperidine-carboxylic acid derivative (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Note: Sterically hindered piperidine derivatives may require longer coupling times or double coupling.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Disulfide Bond Formation for Cyclic Piperidine-Containing Peptides
This protocol describes a method for forming a disulfide bridge in a peptide containing both piperidine derivatives and cysteine residues while the peptide is still attached to the resin. This is a common strategy for producing constrained cyclic peptides.
Materials:
-
Peptidyl-resin containing Cys(Mmt) residues and a piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Selective Deprotection of Cysteine:
-
Disulfide Bond Formation:
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times), and then dry the resin under vacuum.[3]
Protocol 3: Cleavage from the Resin and Final Deprotection
This protocol outlines the final step of cleaving the synthesized peptide from the solid support and removing any remaining side-chain protecting groups.
Materials:
-
Dry peptidyl-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol in a ratio of 82.5:5:5:5:2.5 v/v/v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the final amino acid has been removed. Wash the resin thoroughly with DCM and dry under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
In a well-ventilated fume hood, add the cleavage cocktail to the dry resin.
-
Allow the reaction to proceed with occasional agitation for 2-4 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Data Presentation
The following tables summarize typical quantitative data for the solid-phase synthesis of peptides containing piperidine derivatives.
Table 1: Reagent Equivalents for Coupling Reactions
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HATU, HBTU) | 3 - 5 |
| Base (e.g., DIPEA, Collidine) | 6 - 10 |
Table 2: Typical Reaction Parameters
| Step | Reagent/Solvent | Duration | Temperature |
| Resin Swelling | DMF | 30 - 60 min | Room Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x (5 + 15 min) | Room Temperature |
| Coupling | Fmoc-AA/Coupling Reagent/Base | 1 - 4 hours | Room Temperature |
| Cleavage | Cleavage Cocktail (e.g., Reagent K) | 2 - 4 hours | Room Temperature |
Table 3: Example Yields and Purity
| Peptide Sequence/Type | Synthesis Scale (mmol) | Crude Yield (%) | Purity (%) | Reference |
| Consomatin Ro1 (Somatostatin analog) | 0.05 | 8 | >95 | [3] |
| Peptides with 4-methylpiperidine for Fmoc removal | N/A | Similar to piperidine | Similar to piperidine | [4] |
Mandatory Visualizations
Caption: Workflow for Solid-Phase Synthesis of Piperidine-Containing Peptides.
Caption: Mechanism of Fmoc Deprotection by Piperidine.
Analytical Characterization
The characterization of synthetic peptides containing piperidine derivatives is crucial to confirm their identity, purity, and structural integrity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide and for purifying the target peptide. A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[5][6][7][8] Tandem mass spectrometry (MS/MS) can be employed to verify the peptide sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can provide detailed structural information, including the conformation of the piperidine ring and its influence on the overall peptide structure.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance from the piperidine derivative. | Extend coupling time, perform a double coupling, or use a more potent coupling reagent like HATU. |
| Low Yield | Inefficient deprotection or coupling steps. | Ensure fresh deprotection and coupling reagents. Optimize reaction times and equivalents of reagents. |
| Side Product Formation | Incomplete Fmoc deprotection leading to deletion sequences. | Ensure complete deprotection by monitoring with a Kaiser test and using fresh piperidine solution. |
| Difficulty in Purification | Aggregation of the peptide. | Use chaotropic salts or organic modifiers in the HPLC mobile phase. |
References
- 1. Solid-phase synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 3. scienggj.org [scienggj.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Manual vs. Automated Synthesis with 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of the conformationally constrained building block, 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride. This document offers comprehensive experimental protocols, quantitative comparisons, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs in drug discovery and peptidomimetic development.
Introduction
This compound is a valuable building block for the synthesis of peptidomimetics. Its rigid piperidine scaffold introduces conformational constraints into a peptide backbone, which can lead to increased metabolic stability, enhanced receptor affinity and selectivity, and improved oral bioavailability. The choice between manual and automated synthesis for incorporating this and other complex building blocks is a critical decision that impacts throughput, cost, purity, and the complexity of the final product.
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the foundation for both manual and automated approaches.[1] The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple washing and filtration steps.[1][2]
Data Presentation: Manual vs. Automated Synthesis
The decision to employ manual or automated SPPS often depends on quantitative metrics such as synthesis time, cost, and the quality of the final product. The following tables provide a comparative summary of these key parameters for a single coupling cycle in a typical peptide synthesis. While specific data for this compound is not extensively available, these general comparisons hold true.
Table 1: Quantitative Comparison of Manual and Automated SPPS for a Single Coupling Cycle
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides in parallel) |
Table 2: Qualitative Comparison of Manual and Automated SPPS
| Feature | Manual Synthesis | Automated Synthesis |
| Flexibility | High; easy to modify protocols and troubleshoot. | Moderate; protocol customization is possible on open systems. |
| Error Potential | Higher due to human factors.[3] | Lower due to precise, repeatable cycles.[4] |
| Initial Cost | Low | High |
| Suitability for Complex Syntheses | Often preferred for exploratory work and highly modified peptides. | Can require optimization for difficult or non-standard building blocks. |
Experimental Protocols
The following protocols provide a general framework for both manual and automated solid-phase peptide synthesis. A specific section is dedicated to the incorporation of this compound.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol is designed for a standard 0.1 mmol synthesis scale.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
-
Incorporation of this compound:
-
Pre-activation: Due to the potential for steric hindrance, a longer pre-activation time (5-10 minutes) for the this compound with the coupling agent and base is recommended.
-
Coupling: A double coupling may be necessary to ensure complete incorporation. After the initial 1-2 hour coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of the activated building block.
-
Monitoring: A Kaiser test is crucial to confirm the completion of the coupling.
-
-
Washing:
-
After each deprotection and coupling step, thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove all soluble reagents and byproducts.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Automated Solid-Phase Peptide Synthesis Protocol
Automated peptide synthesizers perform the repetitive steps of deprotection, washing, and coupling automatically.[4] The general chemistry is identical to the manual process.
General Procedure:
-
Setup:
-
Load the appropriate resin into the reaction vessel.
-
Place the vials containing the Fmoc-amino acids, this compound, and other necessary reagents (activator, base, solvents) in the designated positions on the synthesizer.
-
Program the synthesis sequence and the specific protocol for each coupling.
-
-
Automated Synthesis Cycle:
-
The instrument will automatically perform the following steps for each amino acid:
-
DMF washes
-
Fmoc deprotection with piperidine solution
-
DMF washes
-
Delivery of the activated amino acid solution to the reaction vessel for coupling
-
DMF washes
-
-
-
Special Considerations for this compound:
-
In the synthesis program, it is advisable to define a special coupling method for this building block. This may include:
-
A longer pre-activation time.
-
A longer coupling time.
-
A double coupling cycle.
-
-
Ensure that a sufficient excess of the building block and coupling reagents is available.
-
-
Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage, deprotection, precipitation, and purification steps are typically performed manually as described in the manual synthesis protocol (steps 7 and 8).
-
Visualizations
The following diagrams illustrate the general workflows for manual and automated SPPS and the conceptual application of constrained peptidomimetics.
Conclusion
The choice between manual and automated synthesis for incorporating this compound depends on the specific research goals. Manual synthesis offers greater flexibility for optimizing the coupling of this sterically demanding building block, making it suitable for initial exploratory work. Automated synthesis, on the other hand, provides higher throughput and reproducibility, which is advantageous for the routine synthesis of a series of peptidomimetics once the optimal coupling conditions have been established. Regardless of the method chosen, careful monitoring of the coupling reaction is essential to ensure the successful synthesis of high-quality, conformationally constrained peptides for applications in drug discovery and chemical biology.
References
Application Notes and Protocols for Peptide Cleavage and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development. Following the assembly of the desired peptide sequence on a solid support, the crucial steps of cleavage from the resin and subsequent purification determine the final yield and purity of the product. This document provides detailed protocols for the standard procedures of peptide cleavage using a Trifluoroacetic Acid (TFA) cocktail and purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Furthermore, it addresses the potential utility of 3-aminomethyl-piperidine in these processes, offering a scientifically grounded perspective for researchers exploring alternative methodologies.
Introduction
The final stages of Solid-Phase Peptide Synthesis involve the cleavage of the synthesized peptide from the solid support and the removal of side-chain protecting groups, followed by purification of the target peptide from a mixture of by-products. The most prevalent method for peptide cleavage in Fmoc-based SPPS is acidolysis with Trifluoroacetic Acid (TFA).[1] The crude peptide mixture, containing the desired product alongside truncated sequences, deletion sequences, and incompletely deprotected peptides, is then typically subjected to purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] This technique separates the target peptide based on its hydrophobicity, yielding a highly pure final product.
While piperidine is the standard reagent for the removal of the Fmoc protecting group during the iterative cycles of peptide synthesis, its role is confined to the deprotection step and not the final cleavage from the resin.[4][5] This document will first detail the established and validated protocols for peptide cleavage and purification and then discuss the chemical basis for the use of specific reagents, including an analysis of the potential, though non-standard, application of 3-aminomethyl-piperidine.
Standard Peptide Cleavage and Purification Workflow
The overall process from a fully synthesized peptide on resin to a purified product is outlined below.
Experimental Protocols
Protocol 1: Cleavage of Peptide from Resin
This protocol describes the cleavage of a peptide from a standard acid-labile resin (e.g., Rink Amide, Wang) and the simultaneous removal of most common side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic Acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water, deionized
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., a polypropylene syringe with a frit or a glass reaction vessel)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator (optional)
Cleavage Cocktail Preparation:
A standard cleavage cocktail, often referred to as "Reagent K," is suitable for most peptides, especially those containing Trp, Met, or Cys residues. The scavengers (water, TIS, EDT) are crucial for trapping reactive carbocations generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues.
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5 | Cleaves the peptide from the resin and removes acid-labile protecting groups. |
| Water | 5.0 | Acts as a scavenger. |
| Phenol | 5.0 | Scavenger, particularly for tryptophan residues. |
| Thioanisole | 5.0 | Scavenger, particularly for arginine residues. |
| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenger, prevents re-attachment of the peptide to the resin and protects cysteine residues. |
Note: For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) can be used.
Procedure:
-
Place the peptide-resin (typically 0.1 to 0.5 mmol scale) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove residual Dimethylformamide (DMF) and to swell the resin.
-
Dry the resin under a stream of nitrogen for 10-15 minutes.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Seal the vessel and allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups used.
-
Filter the cleavage mixture, collecting the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum to obtain a powder.
Protocol 2: Purification of Crude Peptide by RP-HPLC
This protocol outlines a general method for purifying the crude peptide product using preparative RP-HPLC.
Materials and Equipment:
-
Crude peptide
-
Solvent A: 0.1% TFA in water (HPLC grade)
-
Solvent B: 0.1% TFA in acetonitrile (HPLC grade)
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and Solvent B, or a small amount of acetic acid or DMF if solubility is an issue).
-
Filter the peptide solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B).
-
Inject the filtered peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and must be determined empirically.
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions containing the peptide of desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Discussion on the Role of 3-Aminomethyl-piperidine
The user's query specifically mentions 3-aminomethyl-piperidine for cleavage and purification. Based on the principles of peptide chemistry and the available literature, the role of this compound in these specific processes is not established. Here we provide a chemical rationale for why this is the case and discuss its potential, albeit unconventional, applications in peptide synthesis.
Cleavage
Peptide cleavage from standard SPPS resins is an acid-catalyzed process that breaks an acid-labile linker.[1] The use of a strong acid like TFA is essential for this step. 3-aminomethyl-piperidine is a basic compound, containing both a primary and a secondary amine. Its basicity would neutralize the acidic environment required for cleavage, thus inhibiting the desired reaction. Therefore, 3-aminomethyl-piperidine is not a suitable reagent for peptide cleavage from acid-labile resins.
Purification
Peptide purification by RP-HPLC relies on the differential partitioning of the peptide and impurities between a non-polar stationary phase and a polar mobile phase.[2] The addition of a small molecule like 3-aminomethyl-piperidine to the purification buffers is not a standard practice and would likely complicate the purification process. It could potentially interact with the peptide or the column, leading to poor separation and contamination of the final product. Therefore, 3-aminomethyl-piperidine is not a recommended additive for standard peptide purification protocols.
Potential Application: Fmoc Deprotection
While not suitable for cleavage or purification, the chemical structure of 3-aminomethyl-piperidine suggests a potential, though unexplored, application as an Fmoc deprotection agent. The standard reagent for this purpose is piperidine, a secondary amine.[4][5] The mechanism of Fmoc removal involves a base-mediated β-elimination. The basicity and nucleophilicity of the amine are key factors in its efficiency.
| Reagent | pKa of Conjugate Acid | Key Structural Feature | Standard Use in SPPS |
| Piperidine | ~11.1 | Secondary amine | Standard for Fmoc deprotection |
| 4-Methylpiperidine | ~11.2 | Secondary amine | Alternative to piperidine for Fmoc deprotection |
| 3-Aminomethyl-piperidine | Estimated >10 | Primary & Secondary amine | Not a standard reagent |
The pKa of 3-aminomethyl-piperidine is estimated to be high due to the presence of two basic nitrogen atoms.
The presence of both a primary and a secondary amine in 3-aminomethyl-piperidine makes it a strong base, which could potentially facilitate Fmoc removal. However, its efficacy compared to piperidine would need to be experimentally validated. Factors to consider would include deprotection efficiency, reaction kinetics, and the potential for side reactions. Given that well-validated alternatives to piperidine, such as 4-methylpiperidine and DBU, are available, the motivation to develop protocols for 3-aminomethyl-piperidine in this context would depend on identifying a clear advantage, such as reduced toxicity or improved performance in specific, challenging sequences.[6][7]
Conclusion
The successful synthesis of a peptide is critically dependent on robust and well-validated protocols for cleavage and purification. This document has provided detailed methodologies for the standard TFA-based cleavage and RP-HPLC purification of peptides, which are the industry and academic standard. While 3-aminomethyl-piperidine is not a suitable reagent for these steps due to its basic nature, a theoretical consideration of its chemical properties suggests it might have potential as an Fmoc deprotection agent. However, without experimental data to support this application, researchers are advised to adhere to the established protocols outlined herein for reliable and high-quality peptide production.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptide Analogues Using 3-Aminomethyl-piperidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The incorporation of non-proteinogenic amino acids and scaffolds into peptides is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced therapeutic properties. 3-Aminomethyl-piperidine is a versatile building block used to create peptide analogues with constrained conformations, improved metabolic stability, and novel functionalities.[1] Its rigid piperidine core can induce specific secondary structures, such as β-turns, which are often crucial for molecular recognition and biological activity.[1]
This scaffold is valuable for several reasons:
-
Conformational Constraint: The six-membered ring of piperidine rigidifies the peptide backbone, reducing its conformational flexibility. This can pre-organize the peptide into its bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.[1]
-
Improved Stability: By replacing a natural amino acid, the piperidine moiety can protect the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Scaffold for Further Diversification: The piperidine nitrogen can be further functionalized post-synthesis, allowing for the creation of more complex, drug-like molecules.[1]
-
Mimicry of Natural Structures: The geometry of 3-aminomethyl-piperidine can serve as a mimic for amino acids like glycine or proline, introducing a defined structural element into the peptide sequence.
These application notes provide detailed protocols for the incorporation of 3-aminomethyl-piperidine building blocks into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Synthesis Strategy Overview
The most common strategy for incorporating 3-aminomethyl-piperidine into a peptide sequence via SPPS involves using an N-Boc-protected version of the building block, such as N-Boc-3-(aminomethyl)piperidine . This approach is compatible with the orthogonal Fmoc/tBu protection scheme used for the rest of the peptide. The Boc-protected piperidine building block is coupled to the free N-terminus of the growing peptide chain on the solid support. The synthesis then proceeds with standard Fmoc-amino acids.
The general workflow for this process is illustrated below.
Quantitative Data Summary
The efficiency of each step in SPPS is critical for the final yield and purity of the target peptide. While yields are highly sequence-dependent, the following tables provide general expectations for reagent quantities and synthesis outcomes.
Table 1: Reagent Equivalents for SPPS
| Step | Reagent | Equivalents (relative to resin loading) |
|---|---|---|
| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 |
| Coupling Activator (e.g., HBTU, HATU) | 2.9 - 4.5 | |
| Base (e.g., DIPEA, Collidine) | 6 - 10 | |
| Building Block Coupling | N-Boc-3-(aminomethyl)piperidine | 3 - 5 |
| Coupling Activator (e.g., HATU) | 2.9 - 4.5 | |
| Base (e.g., DIPEA) | 6 - 10 |
| Cleavage | TFA / Scavengers (e.g., TIS, H₂O) | 95% / 5% (v/v) |
Table 2: Expected Yields and Purity
| Parameter | Expected Range | Notes |
|---|---|---|
| Crude Peptide Yield | 50 - 80% | Based on the initial resin loading. Highly dependent on peptide length and sequence. |
| Crude Peptide Purity | 40 - 70% | Determined by analytical RP-HPLC. Purity is affected by the efficiency of each coupling and deprotection step. |
| Purified Peptide Yield | 15 - 40% | Post-preparative RP-HPLC purification. Losses during purification are significant. |
| Final Purity | >95% | Determined by analytical RP-HPLC and confirmed by mass spectrometry. |
Note: The theoretical overall yield of a peptide can be estimated by multiplying the coupling efficiency of each step. For example, a 20-mer peptide with an average step yield of 99% would have a theoretical maximum yield of (0.99)^40 ≈ 67% (assuming deprotection and coupling steps).[2]
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide incorporating an N-Boc-3-(aminomethyl)piperidine building block using Fmoc/tBu chemistry on a Rink Amide resin (for a C-terminal amide).
Materials and Reagents
| Reagent | Purpose |
| Rink Amide Resin (or other suitable resin) | Solid support |
| Fmoc-protected Amino Acids | Peptide building blocks |
| N-Boc-3-(aminomethyl)piperidine | Piperidine building block |
| Coupling Reagents | |
| HBTU, HATU, or HCTU | Activating agent |
| HOBt | Racemization suppressor/activating agent |
| DIC or DIPCDI | Carbodiimide activating agent |
| DIPEA or 2,4,6-Collidine | Base for activation and neutralization |
| Deprotection Reagent | |
| Piperidine | For Fmoc group removal |
| Solvents | |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Peptide synthesis grade |
| Cleavage & Precipitation | |
| Trifluoroacetic acid (TFA) | For cleavage and side-chain deprotection |
| Triisopropylsilane (TIS) | Scavenger (for cations) |
| Water (H₂O) | Scavenger |
| Diethyl ether (cold) | For peptide precipitation |
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100 mg, ~0.1 mmol scale) in a reaction vessel equipped with a filter.
-
Add peptide-grade DMF (approx. 10 mL per gram of resin) to the vessel.
-
Agitate the resin gently (e.g., using a shaker or nitrogen bubbling) for at least 30-60 minutes to allow for complete swelling of the resin beads.
-
Drain the DMF from the reaction vessel.
Protocol 2: Standard Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF (v/v). Use enough solution to fully suspend the resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed on a small sample of beads to confirm the presence of a free primary amine (a positive test results in a deep blue color).
Protocol 3: Standard Fmoc-Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.) and an activating agent (e.g., HBTU, 2.9 eq.) in a minimal amount of DMF.
-
Add a base (e.g., DIPEA, 6 eq.) to the solution to begin the activation process. The solution will typically change color. Allow pre-activation for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin from Protocol 2.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (beads remain colorless or yellowish) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times).
-
Repeat Protocols 2 and 3 for each amino acid in the peptide sequence.
Protocol 4: Incorporation of N-Boc-3-(aminomethyl)piperidine
This protocol assumes the building block is being coupled to the N-terminus of the peptide chain.
-
Perform a final Fmoc deprotection on the N-terminal amino acid of the peptide-resin according to Protocol 2 .
-
In a separate vial, dissolve N-Boc-3-(aminomethyl)piperidine (3-5 eq.) and an activating agent suitable for primary amines (e.g., HATU, 2.9 eq.) in a minimal amount of DMF.
-
Add base (e.g., DIPEA, 6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated building block solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Coupling may be slower than for standard amino acids.
-
Monitor the reaction completion using a test appropriate for primary amines (e.g., Kaiser test).
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to prepare for cleavage.
-
Dry the peptide-resin under vacuum for at least 1 hour.
Protocol 5: Peptide Cleavage and Precipitation
CAUTION: This step involves strong acid (TFA) and should be performed in a well-ventilated fume hood.
-
Prepare a cleavage cocktail. For most peptides, a mixture of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v) is effective.
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 100 mg of resin).
-
Agitate the slurry gently at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu and Boc).
-
Filter the resin and collect the filtrate containing the crude peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum to yield a fluffy white powder.
Protocol 6: Purification and Analysis
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). Analyze the purity by analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm the identity by mass spectrometry (e.g., LC-MS).[3][4]
-
Purification: Purify the bulk of the crude peptide using preparative RP-HPLC with a C18 column.[3] Use a gradient of water and acetonitrile, both typically containing 0.1% TFA.
-
Collect fractions corresponding to the main product peak.
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide analogue as a white, fluffy powder.
Conclusion
The use of 3-aminomethyl-piperidine building blocks provides a powerful strategy for designing conformationally constrained peptide analogues with potentially superior therapeutic properties. The protocols outlined in this document, based on standard Fmoc-SPPS chemistry, offer a robust starting point for the successful synthesis of these modified peptides. Researchers are encouraged to optimize coupling times and monitor reactions carefully to ensure high-purity final products for applications in drug discovery and chemical biology.
References
Application Notes: The Role of Fmoc-Protected Piperidines in Drug Discovery
Topic: Application of Fmoc-Protected Piperidines in the Discovery of Kappa-Opioid Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile conformational constraint.[1] In the context of peptide and peptidomimetic drug discovery, incorporating piperidine-based building blocks can enhance metabolic stability, improve receptor affinity and selectivity, and control molecular conformation. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of complex molecules under mild, base-labile deprotection conditions.[2][3][4]
This application note focuses on the use of Fmoc-protected piperidine derivatives, such as Fmoc-4-aminopiperidine-4-carboxylic acid (Fmoc-Api-OH) , as building blocks in the solid-phase synthesis of potent and selective kappa-opioid receptor (KOR) agonists. KOR agonists are promising therapeutic candidates for treating chronic pain, pruritus, and substance use disorders, offering a non-addictive alternative to traditional mu-opioid receptor (MOR) agonists.[5][6][7] The incorporation of constrained piperidine moieties into peptide sequences, such as analogs of the endogenous KOR ligand Dynorphin A, can lead to compounds with improved pharmacological profiles.[8]
Key Application: Synthesis of Kappa-Opioid Receptor Agonists
Dynorphin A is an endogenous peptide that selectively binds to KOR.[5] However, its therapeutic potential is limited by poor metabolic stability and bioavailability. Drug discovery efforts have focused on creating smaller, more stable analogs that retain high affinity and selectivity for KOR. One successful strategy involves replacing key amino acid residues with conformationally constrained mimics, such as those derived from piperidine.
Building blocks like 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid are invaluable for introducing these specific structural features into peptide chains, leading to compounds with unique pharmacological properties, such as KOR agonists for pain management.[9] The synthesis of such analogs is efficiently achieved using Fmoc-based SPPS.
Data Presentation
The use of Fmoc-piperidine building blocks allows for the synthesis of KOR agonists with high affinity and selectivity. The following tables summarize representative quantitative data for synthesis yields and the biological activity of resulting compounds.
Table 1: Representative Synthesis Yields for Peptides Incorporating Piperidine Scaffolds via Fmoc-SPPS
| Peptide Description | Building Block Strategy | Overall Yield (%) | Purity (%) | Reference |
| Cyclic Dynorphin A-(1-11)NH₂ Analogs | Fmoc-SPPS with allylglycine for RCM | 56 - 74 | >95 (HPLC) | [5] |
| Model Peptide (RRWQWRMKKLG) | Standard Fmoc-SPPS | 70 - 71 | >95 (HPLC) | [10][11] |
| Peptidyl Thioester (Heptapeptide) | Fmoc-SPPS on 2-chlorotrityl resin | 57 | >95 (HPLC) |
Table 2: Biological Activity of KOR Agonists Containing Constrained Scaffolds
| Compound | Scaffold Type | KOR Binding Affinity (Ki, nM) | KOR/MOR Selectivity Ratio | Reference |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | Aminocyclohexanecarboxylic Acid | 9.1 | ~13 | [8] |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | Aminocyclohexanecarboxylic Acid | 13.4 | ~21 | [8] |
| Cyclic Dyn A Analog 1 | Allylglycine-based macrocycle | 0.84 | High (not quantified) | [5] |
| Cyclic Dyn A Analog 2 | Allylglycine-based macrocycle | 11.0 | High (not quantified) | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of an Fmoc-piperidine building block into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Weighing: Weigh the desired amount of resin (e.g., 150 mg, 0.46 meq/g loading) into a fritted reaction vessel.[11]
-
Swelling: Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged. Agitate the resin slurry using a shaker or nitrogen bubbling for at least 1 hour at room temperature to ensure complete swelling of the polymer support.
-
Solvent Removal: Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. Agitate the mixture for 5-10 minutes at room temperature.[3]
-
Solvent Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh 20% piperidine/DMF solution to the resin and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform a series of washes: 5x with DMF, 3x with Isopropanol (IPA), and 3x with Dichloromethane (DCM).[11]
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of free primary amines.
Protocol 3: Coupling of Fmoc-Piperidine-Carboxylic Acid
-
Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-piperidine-carboxylic acid building block (3 equivalents relative to resin loading) and a coupling agent such as HOBt (3 equivalents) in DMF.[4]
-
Activator Addition: Add a carbodiimide activator such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Reaction Incubation: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction for completion using a Kaiser test. A negative result (yellow beads) indicates that all free primary amines have been acylated.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (at least 5x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 4: Final Cleavage and Peptide Precipitation
-
Final Deprotection: Perform the final Fmoc deprotection as described in Protocol 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per 100 mg of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Purification: Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Kappa-Opioid Receptor (KOR) Signaling Pathway
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride in peptide synthesis. The content is tailored for researchers, scientists, and drug development professionals encountering challenges with this specific building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency with this compound?
Low coupling efficiency with this reagent is often due to a combination of factors:
-
Steric Hindrance: The piperidine ring, coupled with the Fmoc protecting group, creates significant steric bulk around the primary amine. This bulkiness can physically obstruct the approach of the activated carboxylic acid, slowing down or preventing the formation of the amide bond.[1][2][3]
-
Reduced Nucleophilicity: The electron-donating properties of the piperidine ring can be offset by the steric environment, potentially reducing the effective nucleophilicity of the aminomethyl group's nitrogen.[1]
-
Presence of Hydrochloride Salt: The amine is supplied as a hydrochloride salt. The protonated amine (ammonium chloride) is not nucleophilic and will not react. It is crucial to neutralize the salt with a base to liberate the free amine for the coupling reaction.[4][5]
-
Suboptimal Reaction Conditions: Inadequate coupling reagents, solvents that do not favor the reaction, or insufficient reaction times and temperatures can all contribute to poor yields.[1][3]
-
Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, limiting the accessibility of the terminal amine for coupling.[1]
Q2: How does the hydrochloride salt affect the coupling reaction?
The hydrochloride salt form of the amine means the nitrogen atom is protonated, forming an ammonium salt. This protonated form is not nucleophilic and cannot participate in the coupling reaction. To enable the reaction, a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), must be added to the reaction mixture to deprotonate the ammonium salt and generate the free, reactive primary amine.[4] It is common practice to add at least one extra equivalent of base to neutralize the hydrochloride in addition to the base required for the coupling reaction itself.
Q3: Which coupling reagents are most effective for a sterically hindered amine like this?
Standard coupling reagents like DCC or EDC alone are often insufficient for sterically hindered amines.[1] More potent activating agents are necessary to achieve high coupling efficiency. Onium salt-based reagents are generally the preferred choice.[1][6]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][7] HATU is often considered one of the most powerful coupling reagents for difficult couplings.[1][7]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices for sterically demanding couplings and are known to suppress racemization.[2][6][7]
Troubleshooting Guide
Issue: Low or no product yield after coupling with this compound.
This is the most common issue and can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation: Coupling Reagent Performance
The selection of an appropriate coupling reagent is critical. The following table provides a qualitative and quantitative overview of commonly used reagents for sterically hindered couplings.
| Coupling Reagent | Class | Relative Reactivity | Typical Yield Range (Hindered Couplings) | Key Considerations |
| DCC/DIC | Carbodiimide | Low-Moderate | 20-60% | Often insufficient for hindered amines; formation of insoluble urea byproduct (DCU).[1] |
| HBTU/TBTU | Uronium/Aminium | High | 70-95% | Good efficiency, but HATU is generally superior for very difficult cases.[3][7] |
| HATU | Uronium/Aminium | Very High | 85-99% | Often the reagent of choice for hindered systems; forms highly reactive OAt esters.[1][3][7] |
| PyBOP | Phosphonium | High | 70-95% | Effective, but can be less reactive than HATU for some substrates.[6] |
| PyAOP | Phosphonium | Very High | 85-99% | Highly effective for N-methyl and other hindered amino acids with low racemization.[2][7] |
| COMU | Uronium/Aminium | Very High | 90-99% | A newer generation reagent with high reactivity and improved solubility of byproducts.[1][7] |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and improve coupling efficiency.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a first-line approach for coupling this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Anhydrous DMF or NMP
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test) and the resin is well-swollen in the reaction solvent (DMF or NMP).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in the reaction solvent.
-
Base Addition: Add the DIPEA to the activation mixture. Note that this includes equivalents to neutralize the hydrochloride salt and to facilitate the coupling reaction.
-
Pre-activation: Gently agitate the mixture for 1-2 minutes to allow for the pre-activation of the carboxylic acid (if coupling the piperidine derivative to a resin-bound acid) or to prepare the amine for addition to an activated acid.
-
Coupling Reaction: Add the activated solution to the prepared resin.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[3]
-
Washing: After the reaction period, drain the vessel and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.[1]
Peptide Coupling Workflow
Caption: A general experimental workflow for a peptide coupling step.
Protocol 2: Double Coupling Procedure
If the Kaiser test remains positive after the initial coupling, a second coupling is a highly effective method to drive the reaction to completion.[3]
Procedure:
-
Following the initial coupling reaction (Protocol 1, step 6), do not proceed to the next Fmoc deprotection step.
-
Wash the resin thoroughly with DMF as described in Protocol 1, step 7.
-
Repeat the coupling procedure by preparing a fresh activation mixture (Protocol 1, steps 2-4).
-
Add the new activation mixture to the resin and allow it to react for another 1-2 hours.
-
Wash the resin again thoroughly with DMF.
-
Perform a final Kaiser test to confirm the completion of the reaction.
Visualization of Steric Hindrance
Caption: Steric hindrance in 3-Aminomethyl-1-N-Fmoc-piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. peptide.com [peptide.com]
Technical Support Center: Fmoc Deprotection of 3-Aminomethyl-piperidine Moiety
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete Fmoc deprotection of the 3-Aminomethyl-piperidine moiety during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a concern?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the nitrogen of the 3-Aminomethyl-piperidine moiety. This failure is critical as it prevents the subsequent amino acid from coupling to the growing peptide chain, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities are often difficult to separate from the desired final product, resulting in significantly lower overall yield and purity.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection of the 3-Aminomethyl-piperidine moiety?
Several factors can contribute to inefficient Fmoc removal for this specific moiety:
-
Steric Hindrance: The 3-Aminomethyl-piperidine structure can present significant steric bulk, physically obstructing the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets. This aggregation can make the peptide resin less permeable to solvents and reagents, hindering the deprotection process.[1]
-
Suboptimal Reagents or Protocols: Using degraded piperidine solutions, or insufficient reaction times, temperatures, or reagent concentrations can lead to incomplete Fmoc removal.[1]
-
Poor Resin Swelling: If the solid support resin is not properly swelled, peptide chains can be too close together, impeding reagent penetration and access to the Fmoc group.[1]
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (typically a blue color) indicates the presence of a free primary amine after deprotection. A negative result (yellow or no color change) suggests the Fmoc group is still attached.[1]
-
UV-Vis Spectrophotometry: The progress of the deprotection reaction can be monitored by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. This adduct has a characteristic absorbance maximum at approximately 301 nm.[1] A slow or incomplete release profile indicates a deprotection issue.
-
HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved portion of the peptide by HPLC and MS is a reliable method to confirm the presence of the desired product and identify any deletion sequences resulting from incomplete deprotection.[2]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection of the 3-Aminomethyl-piperidine moiety, follow this troubleshooting workflow.
Troubleshooting Workflow for Incomplete Fmoc Deprotection
References
side reactions associated with 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride in SPPS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in SPPS?
A1: this compound is a non-standard building block used in SPPS to introduce a piperidine moiety into a peptide sequence. The Fmoc-protected primary aminomethyl group allows for its incorporation into the growing peptide chain via standard coupling procedures. The piperidine ring can serve as a structural scaffold, a linker, or a mimic of a dipeptide unit to impart specific conformational constraints or to explore structure-activity relationships.
Q2: What are the potential side reactions specifically associated with the incorporation of this building block?
A2: Due to its unique structure, incorporating this compound can lead to specific side reactions in addition to those commonly observed in SPPS. The primary concerns are:
-
Incomplete Coupling: The steric bulk of the piperidine ring can hinder the coupling reaction, leading to low incorporation efficiency and deletion sequences.
-
Acylation of the Piperidine Nitrogen: The secondary amine within the piperidine ring is nucleophilic and can be acylated by the incoming activated amino acid, resulting in a branched peptide impurity.
-
Double Acylation: In rare cases, both the primary aminomethyl group and the piperidine nitrogen could potentially be acylated, leading to complex side products.
-
Standard SPPS Side Reactions: The incorporation of this building block may also influence the propensity for standard side reactions in adjacent residues, such as aspartimide formation or diketopiperazine formation, due to altered steric and electronic environments.
Q3: How can I confirm the successful incorporation of this compound?
A3: Successful incorporation can be monitored by a qualitative ninhydrin (Kaiser) test after the coupling step. A negative result (yellow beads) indicates the absence of free primary amines and suggests complete coupling. For definitive confirmation, a small sample of the peptide can be cleaved from the resin and analyzed by mass spectrometry to verify the expected mass increase.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency / Incomplete Coupling
Symptom:
-
Positive ninhydrin (Kaiser) test after coupling.
-
Mass spectrometry of the final peptide shows a significant peak corresponding to a deletion sequence (peptide mass minus the mass of the piperidine building block).
Potential Causes:
-
Steric Hindrance: The bulky nature of the piperidine moiety can slow down the coupling reaction.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible.
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive for this sterically hindered building block.
Solutions:
| Strategy | Recommendation | Rationale |
| Optimize Coupling Reagents | Use highly efficient coupling reagents such as HATU, HCTU, or COMU with an appropriate base like DIPEA. | These reagents form highly reactive activated esters that can overcome the steric hindrance of the building block. |
| Increase Equivalents and Concentration | Use a higher excess of the building block and coupling reagents (e.g., 3-5 equivalents) and ensure the reaction is performed in a minimal volume of solvent to maximize concentration. | This drives the reaction equilibrium towards product formation. |
| Extend Coupling Time | Increase the coupling time to 2-4 hours or even perform an overnight coupling. | Allows more time for the sterically hindered coupling to proceed to completion. |
| Double Coupling | After the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of the building block and coupling reagents. | This can help to acylate any remaining free amines from the first coupling. |
| Elevate Temperature | Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). | This can increase the reaction kinetics and help to disrupt peptide aggregation. |
Problem 2: Presence of Branched Peptide Impurity (+ Mass of an Amino Acid)
Symptom:
-
Mass spectrometry of the final peptide shows a peak corresponding to the desired peptide plus the mass of one of the amino acids used in the synthesis. This is indicative of acylation on the piperidine nitrogen.
Potential Cause:
-
Acylation of the Piperidine Secondary Amine: The secondary amine in the piperidine ring can act as a nucleophile and react with the activated carboxyl group of the incoming amino acid during a subsequent coupling step.
Solutions:
| Strategy | Recommendation | Rationale |
| Use of a Protecting Group | If commercially available, use a derivative of 3-aminomethyl-piperidine where the ring nitrogen is protected with a Boc group. This group can be removed during the final TFA cleavage. | This is the most effective way to prevent acylation of the piperidine nitrogen. |
| Optimize Coupling Conditions | Use coupling conditions known to minimize side reactions, such as in-situ activation with HATU/DIPEA, and avoid prolonged pre-activation times. | Minimizing the concentration of the highly reactive activated ester in solution can reduce the likelihood of it reacting with the less reactive secondary amine. |
| Steric Shielding | The steric environment of the peptide sequence may influence the accessibility of the piperidine nitrogen. While not a direct solution, it is a factor to consider during peptide design. | Bulky neighboring residues may partially shield the piperidine nitrogen from acylation. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 minutes, then 1 x 15 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in DMF. Add 6-10 equivalents of DIPEA. Allow the mixture to pre-activate for no more than 2 minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test on a small sample of resin beads.
-
Negative (Yellow/Colorless): Proceed to the washing step.
-
Positive (Blue): The coupling is incomplete. Proceed to a second coupling (see step 7).
-
-
Double Coupling (if necessary): Wash the resin with DMF (3-5 times) and repeat steps 4 and 5 with fresh reagents.
-
Final Washing: Once the coupling is complete (confirmed by a negative ninhydrin test), wash the resin with DMF (3-5 times), followed by DCM (3-5 times), and dry the resin for the next step.
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A standard cocktail is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with cold ether, and dry the final product under vacuum.
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A troubleshooting workflow for addressing low coupling efficiency.
Potential Side Reaction: Acylation of Piperidine Nitrogen
optimizing piperidine concentration for Fmoc removal from 3-aminomethyl-piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing piperidine concentration during the Fmoc deprotection of 3-aminomethyl-piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection using piperidine?
The most common method for removing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is treatment with a 20% (v/v) solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2] The process is a base-catalyzed β-elimination. Piperidine acts as a base to remove a proton from the fluorenyl group, leading to the elimination of dibenzofulvene (DBF). The excess piperidine then traps the reactive DBF, forming a stable adduct that can be washed away.[1][2] A typical procedure involves two treatment steps: a brief initial treatment (1-3 minutes) followed by a longer treatment (10-20 minutes) to ensure complete deprotection.[2][3]
Q2: How does the structure of 3-aminomethyl-piperidine affect Fmoc deprotection?
The secondary amine within the piperidine ring of 3-aminomethyl-piperidine is sterically hindered. This bulkiness can physically obstruct the piperidine base from accessing the Fmoc group, potentially slowing down the deprotection reaction.[3][4] Incomplete deprotection is a critical issue as it prevents subsequent reactions and leads to the formation of deletion sequences in peptide synthesis.[3][4]
Q3: What are the potential side reactions when deprotecting Fmoc from 3-aminomethyl-piperidine?
While common side reactions in peptide synthesis like aspartimide and diketopiperazine formation are less relevant here, other base-mediated side reactions could occur.[5] Prolonged exposure to strong basic conditions could potentially lead to side reactions involving the piperidine ring of the substrate itself, although specific side products for this molecule are not extensively documented in the literature. It is also crucial to ensure the complete removal of the dibenzofulvene-piperidine adduct to prevent its interference with subsequent analytical characterization.
Q4: Are there alternative reagents to piperidine for deprotecting sterically hindered amines?
Yes, for sterically hindered substrates, alternative deprotection strategies are often employed. A common alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a stronger, non-nucleophilic base, often used in combination with piperazine to scavenge the dibenzofulvene byproduct.[6] A typical cocktail is 2% DBU and 2% piperazine in DMF. This combination can lead to faster and more efficient deprotection for difficult sequences.[3]
Troubleshooting Guide
Issue: Incomplete Fmoc Deprotection
-
Symptom: Analytical data (e.g., HPLC, Mass Spectrometry) shows the presence of the starting Fmoc-protected 3-aminomethyl-piperidine after the deprotection reaction. A qualitative Kaiser test on a resin sample would be negative (yellow beads), indicating no free primary amine.[3]
-
Possible Causes:
-
Steric Hindrance: The structure of 3-aminomethyl-piperidine may be impeding access of the piperidine base to the Fmoc group.[3][4]
-
Insufficient Reaction Time: The standard deprotection time may not be sufficient for this specific substrate.
-
Suboptimal Reagent Concentration: The piperidine concentration may be too low for efficient deprotection of a hindered amine.
-
Degraded Reagents: Old or improperly stored piperidine can be less effective.
-
-
Solutions:
-
Increase Reaction Time: Extend the second deprotection step to 30 minutes or longer and monitor the reaction progress.
-
Increase Piperidine Concentration: While 20% is standard, for hindered amines, a higher concentration of up to 50% piperidine in DMF can be tested.[7] However, be mindful that higher basicity can sometimes promote side reactions.[8]
-
Use an Alternative Deprotection Cocktail: Switch to a more potent deprotection solution, such as 2% DBU / 2% piperazine in DMF.[3]
-
Elevate the Reaction Temperature: Gently heating the reaction to 30-40°C can sometimes improve deprotection efficiency, but should be done cautiously to avoid potential side reactions.
-
Ensure Fresh Reagents: Always use freshly prepared deprotection solutions.
-
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is a starting point for the Fmoc deprotection of 3-aminomethyl-piperidine.
-
Resin Swelling: If the substrate is attached to a solid support, swell the resin in DMF for at least 30 minutes.[3]
-
Initial Deprotection: Drain the solvent and add a solution of 20% (v/v) piperidine in DMF to the substrate. Agitate for 3 minutes.[2]
-
Drain: Drain the deprotection solution.[2]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.[3]
-
Washing: Drain the solution and wash the substrate thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Confirmation: If on solid phase, perform a Kaiser test to confirm the presence of a free amine.[1]
Protocol 2: DBU-Assisted Fmoc Deprotection for Hindered Amines
This protocol is recommended if incomplete deprotection is observed with the standard protocol.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Deprotection: Drain the solvent and add a solution of 2% (v/v) DBU and 2% (v/v) piperazine in DMF.
-
Agitation: Agitate the mixture for 5 minutes at room temperature.[3]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Repeat steps 2 and 3.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).[3]
Quantitative Data
The following table summarizes the kinetics of Fmoc removal from Fmoc-Val-OH, a sterically hindered amino acid, at various piperidine concentrations. This data can serve as a useful reference for optimizing the deprotection of 3-aminomethyl-piperidine.
| Piperidine Concentration (% v/v in DMF) | Reaction Time (min) | Fmoc Removal (%) |
| 1% | 1 | 5.2 |
| 1% | 3 | 33.4 |
| 1% | 5 | 49.6 |
| 2% | 1 | 12.9 |
| 2% | 3 | 63.3 |
| 2% | 5 | 87.9 |
| 5% | 3 | >99 |
| 20% | 3 | >99 |
Data adapted from a study on Fmoc-Val-OH deprotection kinetics.[9]
Visualizations
Caption: Troubleshooting workflow for Fmoc deprotection.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low yield in peptide synthesis with piperidine derivatives
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low peptide yield, with a specific focus on challenges related to piperidine derivatives used in Fmoc chemistry.
Section 1: Fmoc-Deprotection Issues with Piperidine
The removal of the Fmoc protecting group by piperidine is a critical step in each cycle of SPPS. Incomplete deprotection is a major cause of low yield, leading to the formation of deletion sequences that are often difficult to separate from the target peptide.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is negative or weak after Fmoc deprotection. What's wrong?
A negative or weak Kaiser test (yellow or colorless beads) after the deprotection step indicates that the N-terminal primary amine is not free, meaning the Fmoc group was not completely removed.[3][4] Common causes include:
-
Reagent Quality: Piperidine can degrade. Ensure you are using a freshly prepared 20% piperidine solution in high-purity, amine-free DMF.[1][3]
-
Reaction Time: Standard deprotection times (e.g., 2 x 10 minutes) may be insufficient for sterically hindered amino acids or "difficult" sequences.[3]
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures (like β-sheets) on the resin, preventing piperidine from accessing the Fmoc group.[3][5][6] This is a very common cause of synthesis failure.[3][5]
-
Steric Hindrance: Bulky amino acids, such as His(Boc), can sterically hinder the approach of piperidine.[3][7]
Q2: How can I improve Fmoc deprotection efficiency?
-
Extend Deprotection Time: Increase the duration or number of piperidine treatments (e.g., 1 x 30 min or 3 x 10 min).[3]
-
Increase Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can help disrupt aggregation.[3][6]
-
Use Alternative Reagents: For very difficult sequences, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), typically at 2% in DMF, can be more effective than piperidine.[3] 4-Methylpiperidine is another alternative that is not a controlled substance.[3]
Q3: What side reactions are associated with piperidine deprotection?
Piperidine is a strong base and a nucleophile, which can lead to several side reactions:
-
Aspartimide Formation: This is a major side reaction, especially in sequences containing Asp-Gly or Asp-Ser motifs.[8] The peptide backbone nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide. This intermediate can then be attacked by piperidine or hydrolyzed, leading to a mixture of α- and β-aspartyl peptides and D/L racemization, which are notoriously difficult to separate from the desired product.[8][9][10]
-
Diketopiperazine Formation: This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support. This is most common when Proline is the second residue.[8][11]
-
3-(1-Piperidinyl)alanine Formation: For peptides with a C-terminal cysteine, piperidine can catalyze the elimination of the sulfhydryl protecting group to form a dehydroalanine residue, which then reacts with piperidine.[8]
Troubleshooting Workflow for Incomplete Deprotection
This workflow helps diagnose and resolve issues with Fmoc removal.
Caption: A step-by-step workflow for diagnosing and resolving incomplete Fmoc deprotection.
Quantitative Monitoring of Fmoc Deprotection
A quantitative method to monitor Fmoc deprotection involves measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which has a maximum absorbance around 301 nm.[1][12][13] This allows for real-time tracking of the reaction's completeness.[1][12]
| Parameter | Value | Notes |
| Reagent | 20% (v/v) Piperidine in DMF | Prepare fresh daily for best results.[1] |
| UV Absorbance Max (λmax) | ~301 nm | For the DBF-piperidine adduct.[1] |
| Initial Deprotection Time | 3 minutes | Before collecting the first fraction for UV analysis.[1] |
| Expected Result | Absorbance plateaus | Indicates the deprotection reaction is complete.[7] |
| Troubleshooting | Low Absorbance | May indicate incomplete coupling in the previous step or inefficient deprotection.[1] |
| Broad/Tailing Peak | Can be a sign of peptide aggregation on the resin.[6][7] |
Section 2: Peptide Aggregation
On-resin peptide aggregation is a primary cause of synthesis failure, particularly for sequences longer than 5-6 residues.[5][6] It occurs when growing peptide chains interact via intermolecular hydrogen bonds, forming secondary structures that block reagent access.[5][6]
Frequently Asked Questions (FAQs)
Q1: How do I know if my peptide is aggregating on the resin?
-
Poor Resin Swelling: The resin bed may appear shrunken or clumped together.[6][8]
-
Inconsistent Test Results: The Kaiser test may give a false negative because the ninhydrin reagent cannot access the trapped N-terminal amines.[6]
-
Failed Reactions: Both deprotection and coupling steps may fail completely, even with fresh reagents and extended reaction times.[5]
-
UV Monitoring Profile: In automated synthesizers, the UV profile of the Fmoc deprotection may appear flattened and broad.[6][13]
Q2: What strategies can be used to overcome peptide aggregation?
-
Change Solvents: Switching from DMF to N-Methyl-2-pyrrolidone (NMP), which has a higher boiling point, can help disrupt secondary structures.[14]
-
Elevated Temperature: Performing the synthesis at higher temperatures (e.g., using a microwave synthesizer) can increase chain mobility and reduce aggregation.[6][14]
-
"Difficult Sequence" Building Blocks:
-
Pseudoproline Dipeptides: Incorporating these dipeptides (e.g., at Ser or Thr residues) introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[8][10][14]
-
Backbone Protection: Using amino acids with backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) prevents hydrogen bonding.[8][15]
-
Caption: Key strategies to disrupt on-resin peptide aggregation during SPPS.
Section 3: Cleavage and Final Yield
Even if the on-resin synthesis is successful, significant yield loss can occur during the final cleavage from the resin and subsequent work-up.[14][16]
Frequently Asked Questions (FAQs)
Q1: I have very low or no peptide yield after cleavage and precipitation. What happened?
-
Incomplete Cleavage: The cleavage time may have been too short, especially for hindered peptides.[16] Standard times are 2-3 hours, but some may require longer.[16] Degraded reagents, particularly Trifluoroacetic Acid (TFA), can also cause incomplete cleavage.[17][18]
-
Peptide Adsorption: The cleaved peptide may have adsorbed to the resin beads. Ensure you wash the resin with fresh TFA after filtration.[16]
-
Inefficient Precipitation: The peptide may be soluble in the precipitation solvent (typically cold ether). Methyl tert-butyl ether (MTBE) is often a better choice.[16] If no precipitate forms, try concentrating the TFA solution under a stream of nitrogen before adding ether.[18]
-
Incomplete Side-Chain Deprotection: Some side-chain protecting groups may not be fully removed by the cleavage cocktail, leading to a complex mixture of products and low yield of the desired peptide.[16]
Experimental Protocols
Protocol 1: Test Cleavage for Synthesis Diagnosis
This protocol is used to quickly assess if the synthesis was successful before committing to a large-scale cleavage.[14]
-
Sample Resin: Place a small amount of dried peptide-resin (10-20 mg) into a microcentrifuge tube.[14]
-
Add Cocktail: Add an appropriate cleavage cocktail (e.g., 200 µL of 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin.[16][17]
-
React: Allow the reaction to proceed at room temperature for 2 hours with occasional agitation.
-
Isolate: Filter the resin and transfer the TFA filtrate to a new tube.
-
Precipitate: Add the filtrate to a 10-fold volume of cold MTBE or diethyl ether to precipitate the crude peptide.[16]
-
Analyze: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Dissolve the peptide in a suitable solvent and analyze by Mass Spectrometry (MS) to confirm the presence of the target mass.[14]
Protocol 2: Qualitative Kaiser Test for Monitoring Coupling
The Kaiser test is essential for monitoring both deprotection (should be positive) and coupling (should be negative) steps.[3][19]
-
Reagents:
-
Procedure:
-
Interpretation:
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing 3-Aminomethyl-piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides incorporating a 3-aminomethyl-piperidine moiety. Due to its basic and polar nature, this structural element can lead to common issues in reversed-phase chromatography, such as poor peak shape, low recovery, and co-elution of impurities.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of peptides containing 3-aminomethyl-piperidine.
Question 1: Why is my peptide exhibiting significant peak tailing during RP-HPLC analysis?
Answer: Peak tailing for peptides containing the basic 3-aminomethyl-piperidine group is a common issue in reversed-phase HPLC (RP-HPLC). The primary cause is the interaction between the positively charged piperidine moiety and residual, negatively charged silanol groups on the surface of silica-based stationary phases.[1][2] This secondary ionic interaction, in addition to the intended hydrophobic interaction, slows down the elution of a portion of the peptide molecules, resulting in a broad, asymmetric peak.
Solutions:
-
Use an Ion-Pairing Agent: The most common solution is to add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% to the mobile phase.[3][4] TFA serves two purposes: it protonates residual silanol groups to minimize their negative charge and forms an ion pair with the positively charged groups on your peptide, increasing its overall hydrophobicity and improving its interaction with the stationary phase.[4]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (typically pH 2-3).[5][6] At this pH, the carboxyl groups on the peptide and the silanol groups are protonated and uncharged, which minimizes unwanted ionic interactions.[4][5][7]
-
Use Modern HPLC Columns: Employ columns packed with high-purity silica where residual silanol groups are minimized.[8] Alternatively, use columns with "end-capping" or hybrid particle technology (e.g., charged surface hybrid columns) designed to shield silanol groups and reduce these secondary interactions.[6]
-
Increase Ion-Pairing Agent Concentration: For very basic peptides, increasing the concentration of the ion-pairing reagent can sometimes improve peak shape, although this may also increase retention time.[9]
Question 2: My target peptide co-elutes with impurities, and I cannot achieve the desired purity. What should I do?
Answer: Co-elution occurs when impurities have very similar retention properties to your target peptide.[10][11] For peptides containing 3-aminomethyl-piperidine, these impurities might include deletion sequences or incompletely deprotected species that share similar hydrophobicity.
Solutions:
-
Optimize the Gradient: A shallower gradient (e.g., a slower rate of increase in organic solvent) can improve the resolution between closely eluting peaks.[3][8]
-
Change the Ion-Pairing Agent: Different ion-pairing agents can alter the selectivity of the separation. While TFA is standard, more hydrophobic agents like heptafluorobutyric acid (HFBA) can significantly increase the retention of basic peptides relative to other impurities, potentially resolving the co-elution.[12][13][14] Be aware that more hydrophobic agents can be more difficult to remove during lyophilization and may cause signal suppression in mass spectrometry.[13][14]
-
Adjust the pH: Modifying the mobile phase pH can change the charge state of your peptide and impurities, altering their retention times and potentially improving separation.[15]
-
Implement an Orthogonal Purification Step: If RP-HPLC alone is insufficient, a second purification step based on a different separation mechanism is highly effective.[16] Strong Cation Exchange (SCX) chromatography is an excellent choice as it separates molecules based on charge, making it ideal for purifying basic peptides.[16] A two-step process involving SCX followed by RP-HPLC can yield very high purity products.[7][16] Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics in a single column, is another powerful option.[11][17]
Question 3: I am experiencing low recovery of my peptide after purification. Where could my product be going?
Answer: Low recovery can be due to several factors, including irreversible adsorption of the peptide onto the column or aggregation and precipitation of the peptide during the process.
Solutions:
-
Passivate the HPLC System: To prevent nonspecific adsorption to metallic surfaces, especially in older HPLC systems, you can passivate the system by flushing it with a solution of nitric acid followed by water.
-
Use a Different Column: If irreversible adsorption on a silica column is suspected, switching to a column with a polymeric stationary phase (e.g., polystyrene-divinylbenzene) can be beneficial as these are free from silanol groups.[4]
-
Optimize Solubility: Ensure your peptide remains soluble in the mobile phase throughout the run. For highly hydrophobic or aggregation-prone peptides, increasing the column temperature can improve solubility and peak shape.
-
Check for Precipitation at Injection: If the sample solvent is significantly weaker than the initial mobile phase, the peptide may precipitate on the column head. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[18]
Question 4: My lyophilized peptide containing 3-aminomethyl-piperidine is very difficult to dissolve. What solvents should I try?
Answer: Solubility is a common challenge for synthetic peptides, especially those with hydrophobic residues or a tendency to aggregate.[19][20] The 3-aminomethyl-piperidine moiety adds a basic character.
Solutions:
-
Start with an Acidic Aqueous Solution: Since the peptide is basic, it will likely be more soluble at an acidic pH. Try dissolving a small amount in water containing 0.1% TFA or 1-10% acetic acid.[21]
-
Use Organic Solvents: If the peptide is insoluble in aqueous solutions, it may be due to high hydrophobicity or aggregation.[22] Try dissolving it in a small amount of an organic solvent like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF), and then slowly add this solution to your desired aqueous buffer with vigorous stirring.[22]
-
Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.[22]
-
Check the pI: The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero. Ensure the pH of your solvent is at least two units away from the peptide's calculated pI.[22]
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 3-aminomethyl-piperidine particularly challenging to purify? A1: These peptides present a dual challenge. The 3-aminomethyl-piperidine group is strongly basic, leading to secondary ionic interactions with silica-based columns that cause peak tailing.[1][2] Furthermore, depending on the rest of the peptide sequence, the molecule can be highly polar or possess hydrophobic regions, making it difficult to find a single chromatographic method that effectively separates it from all synthesis-related impurities like truncated or deletion sequences.[10]
Q2: What is the best initial chromatography strategy for my crude peptide? A2: Reversed-phase HPLC (RP-HPLC) is the standard and most versatile method for peptide purification and should be your first approach.[23][24] Start with a C18 column and a water/acetonitrile mobile phase system containing 0.1% TFA.[3][23] This will provide a good initial assessment of the crude product's purity and impurity profile, guiding further optimization.
Q3: When is it necessary to use a multi-step purification process involving Ion-Exchange Chromatography (IEX)? A3: A multi-step process is recommended when a single RP-HPLC step fails to achieve the target purity, often due to closely eluting or co-eluting impurities.[11] Introducing a strong cation-exchange (SCX) step before the RP-HPLC step is highly advantageous.[16] This IEX step separates the peptides based on their net positive charge, which is a different principle than the hydrophobicity-based separation of RP-HPLC.[16] This "orthogonal" approach effectively removes different sets of impurities in each step, leading to a much higher final purity.[16]
Q4: How do I choose the right ion-pairing agent for my basic peptide? A4: The choice of ion-pairing agent can significantly alter retention and selectivity.[12][14]
-
Trifluoroacetic Acid (TFA): The standard choice (0.1% concentration) provides good peak shape for most basic peptides and is volatile, making it easy to remove by lyophilization.[3]
-
Formic Acid (FA): Often used for LC-MS applications as it causes less ion suppression than TFA.[13] However, it is a weaker acid and may result in broader peaks for very basic peptides.
-
Heptafluorobutyric Acid (HFBA): A more hydrophobic and stronger ion-pairing agent than TFA. It dramatically increases the retention time of basic peptides and can significantly improve the resolution of difficult separations.[12][13] However, it is less volatile and can be difficult to remove from the final product and the mass spectrometer.[13][14]
Data Presentation
The choice of ion-pairing agent and its concentration directly impacts the retention of basic peptides in RP-HPLC. More hydrophobic agents form stronger pairs with the peptide's positive charges, increasing its interaction with the C18 stationary phase.
Table 1: Illustrative Effect of Different Anionic Ion-Pairing Reagents on the Retention of a Model Basic Peptide.
| Ion-Pairing Reagent | Typical Concentration | Reagent Hydrophobicity | Expected Peptide Retention Time | Primary Application |
| Phosphoric Acid | 10-20 mM | Low | Shortest | Alternative to TFA, non-volatile |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Medium | Standard | General purpose, good peak shape |
| Pentafluoropropionic Acid (PFPA) | 0.1% (v/v) | High | Longer | Increased retention, improved resolution |
| Heptafluorobutyric Acid (HFBA) | 0.1% (v/v) | Very High | Longest | Maximum retention for basic peptides |
This table is a qualitative summary based on principles described in the literature.[9][12] Actual retention times are sequence and system-dependent.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide Containing 3-Aminomethyl-piperidine
Objective: To purify a crude synthetic peptide using preparative reversed-phase HPLC.
Materials:
-
HPLC System: Preparative HPLC with a gradient pump, UV detector, and fraction collector.
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[25]
-
Sample: Crude peptide dissolved in Mobile Phase A or a minimal amount of a solubilizing agent like formic acid, then diluted.
Methodology:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude peptide solution onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient. A typical starting gradient could be 5% to 65% Mobile Phase B over 60 minutes.[25] This gradient should be optimized based on analytical runs of the crude material.
-
Detection & Fraction Collection: Monitor the elution profile at 210-220 nm.[23] Collect fractions corresponding to the main peak and any shoulder peaks separately.
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the purified peptide as a white powder.
Protocol 2: Strong Cation-Exchange (SCX) Chromatography as an Orthogonal Cleanup Step
Objective: To enrich the target basic peptide and remove non-basic or less basic impurities prior to final RP-HPLC purification.
Materials:
-
Chromatography System: Low-pressure or medium-pressure liquid chromatography system.
-
Column: A pre-packed strong cation-exchange column (e.g., WorkBeads 40S).[16]
-
Loading/Wash Buffer (Buffer A): 20 mM buffer at a pH where the peptide is positively charged but some impurities may not be (e.g., 20 mM sodium phosphate, pH 3.0).
-
Elution Buffer (Buffer B): Loading buffer containing a high concentration of salt (e.g., 20 mM sodium phosphate + 1 M NaCl, pH 3.0).
-
Sample: Crude peptide dissolved in Loading Buffer (Buffer A).
Methodology:
-
Column Equilibration: Equilibrate the SCX column with at least 5 column volumes of Loading Buffer A.
-
Sample Loading: Load the dissolved peptide sample onto the column at a low flow rate to ensure efficient binding.
-
Washing: Wash the column with several column volumes of Loading Buffer A to elute any unbound, neutral, or acidic impurities.
-
Elution: Elute the bound peptides using a step or linear gradient of Elution Buffer B. Peptides will elute based on the strength of their positive charge; more highly charged peptides will elute at higher salt concentrations.[24]
-
Fraction Collection: Collect fractions across the elution peak.
-
Desalting and Analysis: Analyze the fractions by analytical RP-HPLC. Fractions containing the target peptide must be desalted (e.g., using a C18 SPE cartridge) before proceeding to the final RP-HPLC purification step.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the purification of peptides containing 3-aminomethyl-piperidine.
References
- 1. support.waters.com [support.waters.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downstreamcolumn.com [downstreamcolumn.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nestgrp.com [nestgrp.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. bio-works.com [bio-works.com]
- 17. Alternative high-performance liquid chromatographic peptide separation and purification concept using a new mixed-mode reversed-phase/weak anion-exchange type stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 20. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptides purification development in Reverse Phase [blog.interchim.com]
- 22. benchchem.com [benchchem.com]
- 23. bachem.com [bachem.com]
- 24. gilson.com [gilson.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptide Aggregation in SPPS with Piperidine-Based Deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peptide aggregation during solid-phase peptide synthesis (SPPS) using piperidine for Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: During SPPS, peptide aggregation is the self-association of growing peptide chains attached to the resin support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of secondary structures like β-sheets. These structures can make the peptide chains inaccessible to the necessary reagents for deprotection and coupling, resulting in incomplete or failed syntheses.[1] Aggregation is a common issue, especially for peptides longer than 20 amino acids or those rich in hydrophobic residues.[1]
Q2: What are the typical indicators of on-resin peptide aggregation?
A2: Several signs during synthesis can point to on-resin aggregation:
-
Poor Resin Swelling: The resin beads may look shrunken or not swell properly in the synthesis solvent.[1][2]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates unreacted free amines. Similarly, the removal of the Fmoc protecting group can be slow or incomplete.[1]
-
Physical Clumping: The resin may become sticky and clump together.[1]
-
Low Final Product Yield: A significant drop in the expected yield of the cleaved peptide is a strong sign of aggregation-related synthesis problems.[1]
-
Flattened Deprotection Profile: In continuous flow synthesis, a flattened and broadened deprotection profile is an indicator of severe aggregation.
Q3: Which peptide sequences are more susceptible to aggregation?
A3: "Difficult sequences" are particularly prone to aggregation. These often include:
-
Peptides with a high concentration of hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[1]
-
Sequences containing β-branched amino acids.[1]
-
Peptides that can form stable secondary structures through intra-chain hydrogen bonds, often involving residues like Gln, Ser, and Thr.
-
Sequences with repeating Gly-Gly motifs can also be problematic due to their propensity to aggregate.
Q4: Can the use of piperidine for Fmoc deprotection cause side reactions?
A4: Yes, while piperidine is the standard reagent for Fmoc removal, it can lead to several side reactions:
-
Aspartimide Formation: Peptides with Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming aspartimide under basic conditions. The aspartimide can then reopen to form a mixture of alpha and beta-coupled peptides, or react with piperidine to form piperidides.[2][3] Adding HOBt to the piperidine deprotection solution can help reduce aspartimide formation.[2]
-
Diketopiperazine Formation: This can occur with the first two amino acids of a sequence, particularly if Proline is one of them. Using 2-chlorotrityl chloride resin can help inhibit this due to its steric bulk.[2]
-
3-(1-Piperidinyl)alanine Formation: This side product can form in peptides with a C-terminal cysteine. The protected sulfhydryl group can be eliminated in a base-catalyzed reaction to form a dehydroalanine residue, which then reacts with piperidine.[2]
Q5: Are there alternatives to piperidine for Fmoc deprotection?
A5: Yes, other cyclic secondary amines like 4-methylpiperidine (4-MePip) and piperazine (PZ) have been proposed as alternatives to piperidine.[4] For very difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective, often used as a 2% solution in DMF.[5]
Troubleshooting Guides
Issue 1: Positive Kaiser Test After Coupling (Incomplete Coupling)
A positive Kaiser test indicates the presence of free primary amines, meaning the coupling reaction was incomplete. This is a common consequence of peptide aggregation.
| Potential Cause | Troubleshooting Step | Rationale |
| On-Resin Aggregation | 1. Switch Solvent: Change the primary solvent from DMF to N-methylpyrrolidone (NMP) or use a solvent mixture like DCM/DMF/NMP (1:1:1).[2][6] | NMP is better at solvating both the amino acids and the growing peptide chain, which can disrupt aggregation.[6] |
| 2. Chaotropic Salts: Wash the resin with solutions of chaotropic salts like 0.4 M LiCl, 0.8 M NaClO₄, or 4 M KSCN in DMF before coupling.[1][2] | These salts disrupt the hydrogen bonding that causes aggregation.[2] | |
| 3. Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 55°C).[2] | Increased temperature can help break up aggregates.[5] | |
| 4. Sonication: Sonicate the reaction mixture during coupling.[2] | Mechanical agitation can help to break apart aggregated resin beads. | |
| Steric Hindrance | 1. Change Coupling Reagent: Use a more potent activation method like HATU, HBTU, or PyBOP. | These reagents can improve coupling efficiency for sterically hindered amino acids. |
| 2. Double Coupling: Repeat the coupling step with fresh reagents.[6] | A second coupling can help drive the reaction to completion. | |
| 3. Longer Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 1-2 hours). | This provides more time for the reaction to complete, especially if kinetics are slow. |
Issue 2: Incomplete Fmoc Deprotection
If the Fmoc group is not completely removed, the subsequent coupling reaction will fail for those chains, leading to deletion sequences.
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Reagent | 1. Use Fresh Piperidine: Prepare a fresh deprotection solution using high-quality piperidine.[5] | Piperidine can degrade over time, reducing its effectiveness. |
| On-Resin Aggregation | 1. Elevated Temperature: Perform the deprotection at a higher temperature (e.g., 40-50°C).[5] | Heat can disrupt the secondary structures formed by aggregation. |
| 2. Stronger Base: Use a stronger base like DBU (e.g., 2% DBU in DMF).[5] | DBU is more effective at removing the Fmoc group from aggregated or sterically hindered sites. | |
| Difficult Sequence | 1. Longer Deprotection Time: Increase the duration of the deprotection step.[5] | Some sequences, particularly those with bulky adjacent amino acids, may require more time for complete Fmoc removal. |
| 2. Extra Deprotection Step: For difficult amino acids like Arginine with a large protecting group, an additional deprotection step may be necessary.[4] | This ensures complete removal of the Fmoc group without resorting to harsher conditions that could cause side reactions. |
Proactive Strategies to Prevent Aggregation
For sequences known to be difficult, incorporating aggregation-disrupting elements from the start is the most effective strategy.
| Strategy | Description | Key Considerations |
| Pseudoproline Dipeptides | Substitute a Ser or Thr residue and the preceding amino acid with a corresponding pseudoproline dipeptide. | The native sequence is regenerated during TFA cleavage. Space these dipeptides 5-6 residues apart for optimal results. |
| Backbone Protection (Hmb/Dmb) | Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues.[2] | These groups physically disrupt inter-chain hydrogen bonding. Coupling to Dmb-protected amino acids can be difficult.[2] |
| Dmb Dipeptides | Use dipeptides like Fmoc-Ala-(Dmb)Gly-OH to replace an Ala-Gly motif. | This introduces two amino acids at once and avoids the difficult acylation of the (Dmb)Gly residue. |
| Resin Choice | Use a low-substitution resin or a different type of resin like PEG-based resins (e.g., TentaGel).[2][6] | Lower loading reduces the proximity of peptide chains, and PEG-based resins can improve solvation.[6] |
Experimental Protocols
Protocol 1: Manual Coupling of Pseudoproline & Dmb Dipeptides
-
Dissolve the pseudoproline or Dmb dipeptide (5 equivalents) and a coupling reagent (e.g., PyBOP®, TBTU, HBTU, HATU) (5 equivalents) in a minimum volume of DMF or NMP.
-
Add DIPEA (10 equivalents) and mix thoroughly.
-
Immediately add this solution to the Fmoc-deprotected peptide resin.
-
Agitate the mixture for 1-2 hours.
-
Check for completion of the coupling using the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.
Protocol 2: Chaotropic Salt Wash for Aggregated Resin
-
Before the coupling step, drain the solvent from the reaction vessel.
-
Add enough 0.4 M LiCl in DMF to the reaction vessel to ensure the resin is well-suspended.[1]
-
Agitate the resin in the chaotropic salt solution for 15-30 minutes.
-
Drain the salt solution and wash the resin thoroughly with DMF (at least 5 times) to completely remove the chaotropic salt before proceeding with the coupling.[1]
Diagrams
Workflow for Troubleshooting Peptide Aggregation
Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.
Mechanism of Fmoc Deprotection and Aggregation Interference
Caption: How peptide aggregation interferes with the standard Fmoc deprotection mechanism.
References
stability of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride during storage
This technical support center provides guidance on the stability, storage, and handling of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place.[1] It is recommended to store it at -20°C for long-term storage and at 2-8°C for short-term use.[1] The container should be tightly sealed to prevent moisture absorption.[1]
Q2: How sensitive is this compound to light and moisture?
A: Like many Fmoc-protected compounds, this molecule can be sensitive to light and moisture.[1] Prolonged exposure to light can potentially lead to the degradation of the Fmoc group.[1] Moisture can lead to hydrolysis. Therefore, it is crucial to store the compound in a dark place and in a desiccated environment.[1]
Q3: What is the expected shelf-life of this compound under recommended storage conditions?
Q4: Is the hydrochloride salt form important for the stability of the molecule?
A: Yes, the hydrochloride salt form enhances the stability of the primary aminomethyl group. By protonating the primary amine, its nucleophilicity is reduced, which prevents potential side reactions, such as intramolecular or intermolecular amine-catalyzed degradation of the Fmoc group.
Q5: Can I handle the compound at room temperature for short periods?
A: Yes, handling the compound at room temperature for the duration of weighing and preparing solutions is generally acceptable.[2] However, prolonged exposure to ambient temperature, humidity, and light should be avoided to minimize potential degradation.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield or incomplete reaction in synthesis | Degradation of the Fmoc-protected compound. | Verify the storage conditions and age of the reagent. Perform a purity check using HPLC or NMR before use. |
| Incomplete Fmoc deprotection. | Ensure the deprotection conditions (e.g., piperidine concentration, reaction time) are optimal for your specific protocol.[3][4] | |
| Presence of unexpected impurities in the final product | Premature deprotection of the Fmoc group during storage or reaction. | Review storage and handling procedures. Avoid basic conditions during reaction work-up if the Fmoc group needs to be retained. |
| Degradation products from the Fmoc-reagent. | Use high-purity, fresh reagent. Consider re-purification of the reagent if degradation is suspected. | |
| Inconsistent results between batches | Variation in the purity or stability of the reagent. | Qualify each new batch of the reagent by analytical methods (e.g., HPLC, NMR) to ensure consistency. |
Stability Data
The following table provides illustrative data on the stability of a typical Fmoc-protected amine under various storage conditions. This is a general guideline, and specific stability should be confirmed experimentally.
| Storage Condition | Time | Purity (%) |
| -20°C, Dark, Dry | 12 Months | >99% |
| 4°C, Dark, Dry | 6 Months | >98% |
| Room Temperature, Light | 1 Week | ~95% |
| Room Temperature, Dark, Dry | 1 Month | ~97% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Purpose: To determine the purity of this compound and detect any degradation products.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
HPLC System: A reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from 10% to 90% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm and 301 nm (characteristic absorbance of the Fmoc group).[5]
-
Analysis: The purity is calculated by integrating the peak area of the main compound and any impurity peaks.
Protocol 2: NMR Spectroscopy for Structural Integrity
Purpose: To confirm the chemical structure of this compound and identify any structural changes due to degradation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: Compare the obtained spectra with a reference spectrum of a pure sample. Look for the appearance of new signals or changes in the chemical shifts and integration of existing signals that might indicate degradation.
Visualizations
Caption: Experimental workflow for handling and quality control.
Caption: Potential degradation pathway via Fmoc deprotection.
Caption: Troubleshooting decision tree for low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chempep.com [chempep.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
managing steric hindrance during coupling of Fmoc-3-aminomethyl-piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of the sterically hindered secondary amine, Fmoc-3-aminomethyl-piperidine, in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-3-aminomethyl-piperidine challenging?
A1: The primary challenge in coupling Fmoc-3-aminomethyl-piperidine arises from significant steric hindrance. The bulky piperidine ring, coupled with the Fmoc protecting group, physically obstructs the approach of the activated carboxylic acid to the secondary amine. This hindrance can lead to slow reaction rates, incomplete couplings, and lower yields of the desired peptide.
Q2: What are the signs of an incomplete or failed coupling reaction with Fmoc-3-aminomethyl-piperidine?
A2: Common indicators of a difficult coupling reaction include:
-
Positive Kaiser Test: A blue or purple color in the ninhydrin test indicates the presence of unreacted primary amines on the solid support.
-
Deletion Sequences: Mass spectrometry (LC-MS) analysis of the final cleaved peptide may show a significant peak corresponding to the peptide missing the 3-aminomethyl-piperidine moiety.
-
Low Yield: The overall yield of the desired peptide will be lower than expected.
Q3: Which coupling reagents are most effective for sterically hindered secondary amines like Fmoc-3-aminomethyl-piperidine?
A3: For sterically hindered couplings, standard reagents like DCC/HOBt are often insufficient. More potent uronium/aminium or phosphonium salt-based reagents are recommended.[1] HATU is a highly effective choice due to its rapid activation and high reactivity, which helps to overcome steric barriers.[2][3][4] Other powerful reagents include HCTU, PyAOP, and PyBOP.[5]
Q4: Can I improve coupling efficiency by modifying the reaction conditions?
A4: Yes, optimizing reaction conditions is crucial. Consider the following adjustments:
-
Extended Reaction Time: Doubling the standard coupling time can allow the sterically hindered molecules more time to react.[1]
-
Increased Temperature: Gently heating the reaction (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done cautiously to avoid potential side reactions.[1]
-
Solvent Choice: Switching from DMF to a more polar solvent like NMP or a mixture containing DMSO can help disrupt peptide aggregation and improve solvation.
-
Double Coupling: After the initial coupling reaction, washing the resin and repeating the coupling step with fresh reagents can drive the reaction to completion.
Q5: What is a "double coupling" and when should I perform it?
A5: A "double coupling" is the process of repeating the coupling step immediately after the initial coupling reaction has finished. This is a common strategy to improve the yield for difficult or sterically hindered couplings. If a Kaiser test performed after the first coupling is positive (indicating unreacted amines), a double coupling is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Fmoc-3-aminomethyl-piperidine.
Problem: Low Coupling Efficiency (Positive Kaiser Test)
A positive Kaiser test after the coupling step indicates the presence of unreacted free amines.
Data Presentation
| Coupling Reagent | Reagent Type | Relative Reactivity for Hindered Couplings | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | Very High | Highly effective for hindered and N-methylated amino acids; rapid kinetics.[2][4] | Can cause guanidinylation of the N-terminus if used in excess.[2] |
| HCTU | Uronium/Aminium | High | Similar to HATU, very effective for hindered couplings. | Potential for racemization, though generally low. |
| PyAOP | Phosphonium | Very High | Excellent for coupling N-methyl amino acids.[5] | Byproducts can be difficult to remove. |
| PyBOP | Phosphonium | High | Good for routine and somewhat difficult couplings. | Generally less reactive than HATU or PyAOP for highly hindered systems. |
| DCC/HOBt | Carbodiimide | Low | Cost-effective and widely used for standard couplings. | Generally not recommended for sterically hindered couplings due to lower reactivity and potential for side reactions.[1] |
Experimental Protocols
Protocol: HATU-Mediated Coupling of Fmoc-3-aminomethyl-piperidine
This protocol outlines the manual solid-phase synthesis for coupling Fmoc-3-aminomethyl-piperidine to a resin-bound peptide.
Materials and Reagents:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-aminomethyl-piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for at least 30 minutes.
-
Remove the N-terminal Fmoc group of the peptide-resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-3-aminomethyl-piperidine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and briefly mix.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling to Resin:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
-
Monitoring the Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive (blue beads), drain the reaction solution, wash the resin with DMF (3x), and repeat steps 2-4 (a "double coupling").
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (2x) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Visualization of Coupling Reagent Selection Logic
The choice of coupling reagent is critical when dealing with steric hindrance. The following diagram illustrates the decision-making process.
References
Technical Support Center: Analysis of Impurities in 3-Aminomethyl-piperidine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminomethyl-piperidine-containing peptides. The following sections offer insights into common analytical challenges and detailed protocols for impurity detection and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetic peptides containing 3-aminomethyl-piperidine?
Impurities in synthetic peptides can originate from various stages, including synthesis, purification, and storage.[1] For peptides containing 3-aminomethyl-piperidine, you can generally expect process-related impurities common to solid-phase peptide synthesis (SPPS), such as:
-
Deletion Sequences: Resulting from incomplete amino acid coupling.[2]
-
Insertion Sequences: Occur when an excess of an amino acid is not washed away before the next coupling step.[2]
-
Truncated Sequences: Incomplete synthesis leading to shorter peptide chains.[3]
-
Incomplete Deprotection: Residual protecting groups on amino acid side chains.[2][3]
-
Oxidation/Reduction: Particularly of residues like methionine, tryptophan, and histidine.[2]
-
Diastereomers: Racemization of amino acids during synthesis.[2]
-
Side-chain/Terminal Modifications: Such as deamidation of asparagine and glutamine.[2]
Specifically for the 3-aminomethyl-piperidine moiety, while not extensively documented in peptide-specific literature, its basic nature could potentially lead to side reactions, especially if not properly protected during synthesis. Residual piperidine from the Fmoc deprotection step is also a known process-related impurity.[4]
Q2: Which analytical techniques are most suitable for detecting impurities in these peptides?
A multi-pronged approach using orthogonal methods is highly recommended for robust impurity profiling. The most common and effective techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for peptide purity analysis, separating the target peptide from its impurities based on hydrophobicity.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the identification and, in some cases, quantification of impurities by providing molecular weight information.[6][7][8] High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structure of peptides and can distinguish between isomeric forms, which is valuable for identifying diastereomeric impurities.[10][11]
Q3: How can I differentiate between peptide-related impurities and system contaminants in my HPLC chromatogram?
A straightforward method to troubleshoot the source of unexpected peaks is to perform a "blank" injection. This involves running your analytical method with only the mobile phase or the solvent used to dissolve your peptide sample.[12]
-
If the extraneous peaks are present in the blank run, they are likely system contaminants, carryover from previous injections, or impurities in your mobile phase.[12]
-
If the blank run is clean, the unexpected peaks are almost certainly related to your peptide sample.[12]
Q4: What are the regulatory expectations for peptide impurity levels?
Regulatory guidelines for peptide impurities are becoming more stringent. While specific thresholds can vary, general expectations, particularly from agencies like the European Medicines Agency (EMA), are:
-
Impurities above 0.5% should be identified.
-
Impurities at or above 1.0% should be qualified through safety studies.[10]
-
The US FDA suggests that any new specified peptide-related impurity should not exceed 0.5%, and any new species above 0.10% should be characterized.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of 3-aminomethyl-piperidine peptides.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) of the main peptide peak in RP-HPLC. | 1. Secondary Interactions: The basic nature of the 3-aminomethyl-piperidine moiety can cause interactions with residual silanols on the HPLC column. | 1. Use a low pH mobile phase: This ensures the piperidine nitrogen is protonated. Trifluoroacetic acid (TFA) at 0.1% is commonly used.[13] |
| 2. Column Overload: Injecting too much sample can lead to peak distortion. | 2. Reduce sample concentration: Dilute your sample and re-inject. | |
| 3. Inappropriate Solvent: The sample solvent may be too strong, causing the peak to front. | 3. Dissolve the sample in the initial mobile phase: This ensures compatibility with the chromatographic conditions.[14] | |
| Multiple unexpected peaks observed in the chromatogram. | 1. Peptide Degradation: The sample may have degraded during storage or sample preparation. | 1. Analyze a freshly prepared sample: If possible, obtain a new batch of the peptide. Ensure proper storage conditions (e.g., -20°C or -80°C). |
| 2. Synthesis-Related Impurities: These are common and include deletion or truncated sequences.[2][3] | 2. Use LC-MS to identify the impurities: The molecular weights will help in identifying the nature of these impurities (see Protocol 2). | |
| 3. System Contamination: Carryover from previous analyses or contaminated mobile phase.[14] | 3. Run a blank gradient and flush the system: This will help identify and remove contaminants.[12][14] | |
| Co-eluting peaks that are not resolved by HPLC. | 1. Similar Hydrophobicity: The impurity may have a very similar chemical structure and hydrophobicity to the main peptide. | 1. Optimize the HPLC method: Try a shallower gradient, a different organic modifier (e.g., methanol instead of acetonitrile), or a column with different selectivity.[3] |
| 2. Isomeric Impurities: Diastereomers may not be resolved on a standard C18 column. | 2. Use a specialized chiral column or a different analytical technique: NMR can be effective in identifying and quantifying isomeric impurities.[10] | |
| Difficulty in identifying unknown peaks by mass spectrometry. | 1. Complex Fragmentation: The peptide may produce a complex fragmentation pattern in MS/MS. | 1. Use specialized software for peptide sequencing: This can help in interpreting the MS/MS data. |
| 2. Low Abundance: The impurity may be present at a very low concentration. | 2. Enrich the impurity: If possible, perform fractionation of your sample to concentrate the impurity before MS analysis. | |
| 3. Unexpected Modifications: The impurity could be an adduct with a solvent or a salt. | 3. Check for common adducts: Look for mass additions corresponding to common adducts (e.g., +22 for Na+, +38 for K+). |
Quantitative Data Summary
Table 1: Common Adducts Observed in ESI-MS of Peptides
| Adduct | Mass Addition (Da) | Common Source |
| Sodium | +22 | Glassware, buffers |
| Potassium | +38 | Glassware, buffers |
| Acetonitrile | +41 | HPLC mobile phase |
| Trifluoroacetic Acid (TFA) | +114 | HPLC mobile phase |
Table 2: Typical Purity and Impurity Levels for Synthetic Peptides
| Parameter | Typical Range | Reference |
| Crude Purity (20-mer peptide) | >82% | [3] |
| Crude Purity (30-mer peptide) | >74% | [3] |
| Purity after Purification | >95% | [15] |
| Reporting Threshold for Impurities | >0.1% | [1] |
| Identification Threshold for Impurities | >0.5% | [1][10] |
| Qualification Threshold for Impurities | >1.0% | [10] |
Experimental Protocols
Protocol 1: RP-HPLC for Purity Assessment
This protocol outlines a general method for analyzing the purity of 3-aminomethyl-piperidine peptides.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the peptide.
-
Dissolve in a suitable diluent, such as 0.1% TFA in water, to a final concentration of 1 mg/mL.[13] The choice of diluent should be based on the peptide's solubility and isoelectric point.[3]
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-65% B over 30 minutes. This should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C. Higher temperatures can improve peak shape for some peptides.[16]
-
Detection Wavelength: 214 nm or 220 nm, where the peptide bond absorbs.[16][17]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[5]
-
Protocol 2: LC-MS for Impurity Identification
This protocol describes how to identify unknown peaks using LC-MS.
-
LC Method:
-
Use an HPLC method similar to Protocol 1. For MS compatibility, it is preferable to use a mobile phase modifier like formic acid (0.1%) instead of TFA, as TFA can suppress the MS signal.[13] However, this may require re-optimization of the chromatography.
-
Use a lower flow rate (e.g., 0.2-0.4 mL/min) if using a smaller diameter column.
-
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Extract the mass spectrum for each impurity peak.
-
Determine the molecular weight of the impurity from its m/z values and charge state.
-
Compare the measured mass to the expected mass of the parent peptide and potential modifications (e.g., deletion of an amino acid, presence of a protecting group).
-
Analyze the MS/MS fragmentation pattern to confirm the identity of the impurity.
-
Protocol 3: NMR for Structural Confirmation and Isomeric Impurities
NMR is a powerful tool for detailed structural analysis.
-
Sample Preparation:
-
NMR Experiments:
-
Data Analysis:
-
Process and analyze the NMR spectra using specialized software.
-
The presence of unexpected cross-peaks or signals with unusual chemical shifts can indicate the presence of impurities, including diastereomers.
-
Visualizations
Caption: General workflow for the analysis of impurities in synthetic peptides.
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. almacgroup.com [almacgroup.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. How is the purity of peptides calculated?|whpeptide [note.com]
- 6. lcms.cz [lcms.cz]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. oxfordglobal.com [oxfordglobal.com]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 16. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 17. Investigation of Impurities in Peptide Pools [mdpi.com]
- 18. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Incorporation of 3-Aminomethyl-piperidine: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is paramount. When incorporating moieties like 3-aminomethyl-piperidine, a versatile building block in medicinal chemistry, rigorous validation is essential to ensure the desired structure has been obtained. This guide provides a comparative analysis of two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols and comparative data to assist in selecting the optimal method for your research needs.
Mass Spectrometry: High-Sensitivity Confirmation
Mass spectrometry is a powerful technique for confirming the successful incorporation of 3-aminomethyl-piperidine by providing a precise mass-to-charge ratio (m/z) of the final compound. It is particularly well-suited for high-throughput screening and for the analysis of complex mixtures, such as in the context of peptide synthesis.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines the validation of 3-aminomethyl-piperidine incorporation into a synthetic peptide.
1. Sample Preparation:
-
The peptide, with and without the intended 3-aminomethyl-piperidine modification, is synthesized using standard solid-phase peptide synthesis (SPPS).
-
Following cleavage from the resin and purification, the peptides are dissolved in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL.
2. Liquid Chromatography (LC) Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is established to elute the peptide of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is used to generate protonated molecules [M+H]⁺.
-
MS Scan: A full MS scan is performed over a mass range of m/z 100-2000 to determine the precursor ion of the modified peptide.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed on the precursor ion to obtain fragment ions. The collision energy is optimized to generate a rich fragmentation spectrum.
Data Presentation: Expected Mass Spectrometry Results
| Analyte | Expected Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Key MS/MS Fragments |
| Unmodified Peptide | 2178.9858 | 2179.9931 | 3.35 | Characteristic b- and y-ions |
| 3-Aminomethyl-piperidine Modified Peptide | 2291.1337 | 2292.1410 | 3.18 | b- and y-ions plus signature piperidine ring fragments |
This data is illustrative and based on the modification of a model peptide like bivalirudin.
Interpretation of Mass Spectrometry Data
Successful incorporation is confirmed by observing the expected mass shift corresponding to the addition of the 3-aminomethyl-piperidine moiety (C₆H₁₃N₂), which has a monoisotopic mass of 113.1079 Da. The high mass accuracy of modern instruments allows for confident identification. Further confirmation is achieved through MS/MS analysis, where the fragmentation pattern will show characteristic losses and fragments related to the piperidine ring structure, in addition to the expected peptide backbone cleavages (b- and y-ions).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation
NMR spectroscopy provides unparalleled detail about the chemical environment of each atom in a molecule. For validating the incorporation of 3-aminomethyl-piperidine, NMR can not only confirm the presence of the moiety but also provide information about its connectivity and stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR Analysis
1. Sample Preparation:
-
The purified compound (at least 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the exact site of incorporation.
-
Data Presentation: Expected NMR Results
| Technique | Expected Chemical Shifts (ppm) for 3-Aminomethyl-piperidine Moiety |
| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the 1.0-3.5 ppm range) and the aminomethyl protons. |
| ¹³C NMR | Resonances for the five distinct carbons of the piperidine ring and the aminomethyl carbon. |
| 2D NMR | Correlations confirming the bond between the peptide/molecule and the 3-aminomethyl-piperidine group. |
Specific chemical shifts will be highly dependent on the parent molecule and the solvent used.
Interpretation of NMR Data
The presence of characteristic proton and carbon signals corresponding to the 3-aminomethyl-piperidine structure in the NMR spectra confirms its incorporation. 2D NMR experiments are crucial for unambiguously determining the point of attachment. For example, an HMBC experiment would show a correlation between a proton on the parent molecule and a carbon of the piperidine moiety (or vice versa), providing definitive proof of the covalent bond.
Comparison of Mass Spectrometry and NMR Spectroscopy
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole to millimole range) |
| Sample Amount | Low (micrograms or less) | Higher (milligrams) |
| Information Provided | Molecular weight and fragmentation | Detailed 3D structure and connectivity |
| Throughput | High | Low |
| Mixture Analysis | Excellent (with LC coupling) | Difficult without separation |
| Isomer Distinction | Can distinguish isomers with different fragmentation patterns | Excellent for distinguishing structural and stereoisomers |
Conclusion
Both mass spectrometry and NMR spectroscopy are indispensable tools for validating the incorporation of 3-aminomethyl-piperidine.
-
Mass Spectrometry is the method of choice for rapid, high-sensitivity confirmation of successful incorporation, especially in a high-throughput setting or when dealing with complex mixtures like peptide synthesis products.
-
NMR Spectroscopy , while requiring more sample and time, provides a comprehensive structural elucidation, confirming not just the presence of the moiety but its precise connectivity and stereochemistry.
For robust and unambiguous validation, a combination of both techniques is often the most rigorous approach. Mass spectrometry provides the initial confirmation of the correct mass, while NMR delivers the definitive structural proof.
Visualizing the Workflow: Mass Spectrometry Validation
The following diagram illustrates the typical workflow for validating the incorporation of 3-aminomethyl-piperidine into a peptide using LC-MS/MS.
Caption: Workflow for LC-MS/MS validation of 3-aminomethyl-piperidine incorporation.
Logical Relationship: Choosing the Right Analytical Method
The decision to use Mass Spectrometry, NMR, or both depends on the specific requirements of the analysis.
A Comparative Guide to Chiral Purity Analysis of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride
For researchers and professionals in drug development, ensuring the chiral purity of intermediates like 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride is a critical step. The stereochemistry of such molecules can profoundly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methods for determining the enantiomeric excess (ee) of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), supported by experimental data from analogous compounds.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC stands as the most robust and widely adopted technique for the enantioseparation of chiral compounds due to its high resolution, sensitivity, and reproducibility.[1][2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Comparison of Chiral Stationary Phases (CSPs) for Fmoc-Protected Amines and Piperidine Derivatives
The selection of the appropriate CSP is paramount for successful chiral separation. Based on literature for structurally related compounds, polysaccharide-based CSPs are highly effective.[1][3]
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Advantages | Considerations |
| Lux Cellulose-1, -2, -3, -4 | Reversed-Phase: Acetonitrile/Water with acidic additive (e.g., TFA) | Excellent recognition for Fmoc-amino acids, often achieving baseline separation in under 25 minutes.[1][3] | Optimal phase (Cellulose-1, -2, -3, or -4) is compound-dependent and requires screening. |
| Chiralpak AD-H, IC | Normal-Phase: Hexane/Ethanol or Isopropanol with an amine additive (e.g., DEA)[4][5][6] | Proven effectiveness for piperidine derivatives and other amines.[4][6] Simple mobile phases. | May require derivatization for compounds without a chromophore, though not necessary for the Fmoc-protected target compound. |
| CHIROBIOTIC T, R | Reversed-Phase or Polar Organic Mode[7] | Broad selectivity for a wide range of N-blocked amino acids.[7] Compatible with LC-MS. | Method development can be more complex due to multimodal capabilities. |
| Crownpak CR(+) | Aqueous acidic mobile phase (e.g., HClO4) with Methanol | Effective for the direct analysis of underivatized amino groups. | Requires specific pH control and may have lower column stability. |
Alternative Analytical Methodologies
While chiral HPLC is the predominant method, other techniques can also be employed for chiral purity analysis.
-
Supercritical Fluid Chromatography (SFC): Offers faster analysis times and is a more environmentally friendly alternative to normal-phase HPLC due to the use of supercritical CO2 as the primary mobile phase.
-
Gas Chromatography (GC): Can be used for volatile compounds, often requiring derivatization to improve volatility and thermal stability.
-
Capillary Electrophoresis (CE): Provides high separation efficiency and requires minimal sample volume. Chiral selectors are added to the background electrolyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A rapid method that uses chiral solvating or derivatizing agents (e.g., Mosher's acid) to induce chemical shift differences between enantiomers.[8]
Experimental Workflow and Protocols
A generalized workflow for determining the enantiomeric purity of a chiral compound is essential for reproducible results.
Caption: General workflow for chiral purity analysis by HPLC.
Detailed Experimental Protocol: Chiral HPLC Method
This protocol is a recommended starting point for the chiral purity analysis of this compound, based on methods successful for similar compounds.[1][4][5]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Chiral Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
For Lux Cellulose-2 (Reversed-Phase): Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 70:30 v/v).
-
For Chiralpak AD-H (Normal-Phase): Isocratic mixture of n-Hexane and Ethanol with 0.1% Diethylamine (e.g., 90:10 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100
Conclusion
The chiral purity of this compound can be reliably determined using chiral HPLC with a polysaccharide-based chiral stationary phase. The selection between a reversed-phase method, likely on a Lux Cellulose column, and a normal-phase method on a Chiralpak column will depend on the specific separation achieved and laboratory preferences. The provided experimental protocol offers a solid foundation for method development. While alternative techniques exist, chiral HPLC provides a well-documented, sensitive, and robust solution for ensuring the stereochemical integrity of this critical pharmaceutical intermediate.
References
- 1. phenomenex.com [phenomenex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride and Alternative Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide and peptidomimetic synthesis, the choice of building blocks is a critical determinant of experimental success, influencing reaction efficiency, product purity, and the pharmacological properties of the final compound. 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride has emerged as a valuable scaffold for introducing a constrained, basic motif. This guide provides an objective comparison of this building block with its key alternatives, supported by available data, to inform strategic decisions in the design and synthesis of novel therapeutics.
Introduction to this compound
This compound is a bifunctional building block featuring a piperidine ring, a primary amine protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and a secondary amine incorporated within the ring. This structure is particularly useful in solid-phase peptide synthesis (SPPS) for creating peptidomimetics with reduced conformational flexibility. The constrained nature of the piperidine scaffold can pre-organize a molecule into a bioactive conformation, potentially enhancing its binding affinity and selectivity for biological targets.[1] The primary aminomethyl group provides a handle for elongation of a peptide chain or for further functionalization.
Key Alternatives and Comparative Analysis
The primary alternatives to this compound include its positional isomer, 4-(aminomethyl)-1-N-Fmoc-piperidine hydrochloride, and other cyclic diamine building blocks. The choice between these alternatives is often dictated by the desired spatial orientation of the appended chemical moiety and the overall conformational properties of the target molecule.
Positional Isomerism: 3- vs. 4-Substituted Piperidines
The most direct comparison to be made is with the 4-aminomethyl positional isomer. The key difference lies in the spatial vector of the exocyclic primary amine relative to the piperidine ring.
| Building Block | Key Structural Feature | Potential Impact on Application |
| This compound | The aminomethyl group is in a meta-like position on the piperidine ring. | This substitution pattern can be crucial for mimicking specific turns or loops in peptides or for orienting a pharmacophore in a distinct vector for optimal target engagement. |
| 4-(Aminomethyl)-1-N-Fmoc-piperidine hydrochloride | The aminomethyl group is in a para-like position, extending linearly from the piperidine ring. | Often used to introduce a rigid spacer, potentially leading to different binding modes compared to the 3-substituted isomer. |
While direct head-to-head quantitative comparisons of coupling efficiency and yield in the literature are scarce, the principles of solid-phase peptide synthesis suggest that the steric hindrance around the primary amine is a key factor. For both isomers, the aminomethyl group is relatively unhindered, suggesting that coupling efficiencies should be comparable under standard SPPS conditions. The choice, therefore, primarily rests on the desired final structure and its intended interaction with a biological target.
Alternative Cyclic Scaffolds
Beyond simple positional isomers, other cyclic diamine building blocks offer different ring sizes and conformational rigidities.
| Building Block | Key Structural Feature | Potential Impact on Application |
| Fmoc-diaminocyclohexane derivatives | A cyclohexane ring provides a different chair-boat conformational landscape compared to the piperidine's chair-twist-boat conformations. | Can lead to distinct spatial arrangements of substituents and may influence the lipophilicity and metabolic stability of the final compound. |
| Fmoc-protected piperazine derivatives | A six-membered ring with two nitrogen atoms. | Offers two points for modification and can significantly alter the polarity and hydrogen bonding capacity of the resulting molecule. |
The selection of these alternative scaffolds is a strategic decision in peptidomimetic design aimed at exploring a wider chemical space and modulating physicochemical properties.
Experimental Protocols
Detailed experimental protocols are crucial for the successful incorporation of these building blocks into a synthetic workflow. Below are generalized protocols for solid-phase peptide synthesis using Fmoc-protected aminopiperidine building blocks.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of an Fmoc-protected aminopiperidine building block onto a resin-bound peptide chain.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected aminopiperidine building block (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (4-8 equivalents) to the amino acid solution to form the active ester.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours. The completion of the coupling reaction can be monitored using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Visualization of Synthetic Workflow and Signaling Pathways
To aid in the conceptualization of the synthetic process and the potential application of these building blocks, the following diagrams are provided.
The incorporation of piperidine-based building blocks is a common strategy in the development of ligands for G-protein coupled receptors (GPCRs). The constrained nature of the piperidine scaffold can mimic the conformation of endogenous ligands, leading to potent and selective receptor modulation.
Conclusion
This compound is a valuable building block for introducing conformational constraints in peptides and peptidomimetics. Its primary alternative, the 4-aminomethyl isomer, offers a different spatial orientation for appended functionalities. The choice between these and other cyclic diamine scaffolds should be guided by the specific structural and functional requirements of the target molecule. While direct, quantitative comparative data on the synthetic performance of these building blocks is limited in the public domain, the provided protocols offer a robust starting point for their successful application in solid-phase synthesis. The strategic use of these building blocks will continue to be a key enabler in the discovery and development of novel therapeutics.
References
A Comparative Analysis of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride and 4-aminomethyl-1-N-Fmoc-piperidine in Peptide Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the choice of building blocks in peptide synthesis and molecular scaffolding is critical. The isomeric position of functional groups can significantly impact the conformational properties, biological activity, and synthesis of novel therapeutics. This guide provides an objective comparison of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride and 4-aminomethyl-1-N-Fmoc-piperidine, two building blocks used to introduce a piperidine moiety into peptides and other chemical structures.
The strategic incorporation of cyclic, non-natural amino acids or linkers is a powerful tool in medicinal chemistry. The piperidine scaffold, in particular, is a common feature in many bioactive compounds and can be used to introduce conformational constraints into otherwise flexible peptide chains.[1] This can lead to peptides with enhanced stability, receptor affinity, and selectivity. The 3- and 4-substituted aminomethylpiperidines, protected with the fluorenylmethoxycarbonyl (Fmoc) group, are versatile reagents for this purpose in solid-phase peptide synthesis (SPPS).
Physicochemical Properties: A Head-to-Head Comparison
While both isomers share the same core structure, the position of the aminomethyl group leads to distinct chemical identities. The key physicochemical properties are summarized below for easy comparison.
| Property | This compound | 4-aminomethyl-1-N-Fmoc-piperidine |
| CAS Number | 1159826-46-6[2] | 441295-75-6 |
| Molecular Formula | C₂₁H₂₅ClN₂O₂[2] | C₂₁H₂₄N₂O₂ |
| Molecular Weight | 372.88 g/mol [2] | 348.43 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMF, DMSO | Soluble in DMF, DMSO |
Performance in Solid-Phase Peptide Synthesis (SPPS)
Both 3- and 4-Aminomethyl-1-N-Fmoc-piperidine derivatives are designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. The Fmoc group provides a temporary protecting group for the piperidine nitrogen, which is stable to the coupling conditions but readily removed by a mild base, typically piperidine, to allow for chain elongation.
The general workflow for incorporating these building blocks into a peptide sequence via SPPS is illustrated below.
Experimental Protocols
Below is a general protocol for the incorporation of 3- or 4-Aminomethyl-1-N-Fmoc-piperidine into a peptide sequence on a solid support. This protocol is based on standard Fmoc-SPPS procedures.[1][4]
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound or 4-aminomethyl-1-N-Fmoc-piperidine
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Anhydrous diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh deprotection solution for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Wash the resin with DMF.
-
Incorporation of Aminomethylpiperidine:
-
Perform an Fmoc deprotection step as described in step 2 to expose the N-terminal amine of the growing peptide chain.
-
Dissolve this compound or 4-aminomethyl-1-N-Fmoc-piperidine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated piperidine derivative to the resin and allow it to couple for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, recoupling may be necessary.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 to continue adding amino acids to the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural and Conformational Implications
The primary distinction between the 3- and 4-substituted isomers lies in the geometric vector of the exocyclic aminomethyl group relative to the piperidine ring. This seemingly subtle difference can have profound effects on the conformational landscape of a peptide or small molecule into which it is incorporated.
-
4-aminomethyl-1-N-Fmoc-piperidine: When incorporated, the aminomethyl group extends axially or equatorially from the 4-position of the piperidine chair. This substitution pattern can act as a rigid spacer, projecting the subsequent part of the molecular structure in a more linear fashion away from the piperidine ring. This can be advantageous for applications where a specific distance and orientation between two molecular recognition elements are required. The geometry of the 4-(aminomethyl)piperidine unit is well-suited to mimic the i+1 and i+2 positions of a β-turn, a common secondary structure motif involved in protein-protein interactions.[1]
-
This compound: The 3-substitution pattern introduces a "kink" or bend in the molecular backbone. The aminomethyl group projects from the piperidine ring at a different angle compared to the 4-substituted isomer. This can be utilized to induce specific turns or to orient functional groups in a non-linear arrangement, which may be crucial for binding to complex biological targets.
The choice between the 3- and 4-substituted isomers will, therefore, depend on the desired conformational outcome of the final molecule.
Applications in Drug Discovery
Both building blocks are valuable tools in drug discovery for the synthesis of peptidomimetics, constrained peptides, and as linkers in more complex molecules like Proteolysis Targeting Chimeras (PROTACs).
-
Peptidomimetics and Constrained Peptides: By introducing the rigid piperidine scaffold, researchers can lock a peptide into a bioactive conformation, potentially increasing its potency and metabolic stability. The choice between the 3- and 4-isomers allows for fine-tuning of the peptide's three-dimensional structure to optimize interactions with its biological target.
-
Linker Chemistry: In PROTACs and antibody-drug conjugates (ADCs), the linker that connects the targeting moiety to the payload is a critical determinant of efficacy. The rigid nature of the aminomethylpiperidine core can provide optimal spacing and orientation between the two ends of the linker.[5][6] The 4-substituted isomer offers a more linear and extended linker geometry, while the 3-substituted isomer can be used to create more compact or angled linkers.
Conclusion
This compound and 4-aminomethyl-1-N-Fmoc-piperidine are valuable and versatile building blocks for chemical biologists and medicinal chemists. While they can be incorporated into peptides and other molecules using similar synthetic protocols, the seemingly minor difference in the position of the aminomethyl group has significant implications for the final structure and, potentially, the biological activity of the molecule.
The 4-substituted isomer is ideal for inducing extended conformations or mimicking β-turns, making it a popular choice for creating rigid linkers and conformationally constrained peptides. The 3-substituted isomer, on the other hand, provides a means to introduce a distinct bend or turn, offering a different set of conformational possibilities for rational drug design. The selection between these two isomers should be a deliberate choice based on the desired three-dimensional structure of the target molecule. While direct comparative performance data is limited, the fundamental principles of stereochemistry and conformational analysis provide a strong basis for their differential application in research and development.
References
A Comparative Guide to the Biological Activity of Peptides Containing the 3-Aminomethyl-piperidine Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of peptides incorporating the 3-aminomethyl-piperidine moiety, a key structural motif in the design of peptidomimetics. The inclusion of this cyclic scaffold can impart conformational rigidity and improved metabolic stability to peptide-based drugs. Here, we focus on their activity as protease inhibitors, comparing them with alternative compounds and providing the supporting experimental data and methodologies.
Introduction to Peptidomimetics with 3-Aminomethyl-piperidine
Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low bioavailability. Peptidomimetics, which mimic the structure and function of natural peptides, offer a strategy to overcome these limitations. The 3-aminomethyl-piperidine moiety serves as a rigid scaffold that can replace flexible amino acid residues, potentially enhancing binding affinity to biological targets and resistance to proteolytic degradation.
Comparison of Biological Activity: Cysteine Protease Inhibition
This section compares the inhibitory activity of peptides containing a 3-aminopiperidine moiety (a close structural analog of the 3-aminomethyl-piperidine moiety) against the bacterial cysteine protease IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes) with other cysteine protease inhibitors. IdeS is a key virulence factor that specifically cleaves human IgG, thereby impairing the host's immune response.
Quantitative Data Summary
The following table summarizes the inhibitory potency of various compounds against different cysteine proteases.
| Compound Name/Class | Moiety | Target Enzyme | Inhibitory Potency (Ki or IC50) | Reference |
| (S)-pipG ((S)-3) | 3-Aminopiperidine | IdeS | ~6.7 mM | [1] |
| (R)-LpipG ((R)-7) | 3-Aminopiperidine | IdeS | ~5.7 mM | [1] |
| Cathepsin Inhibitor I | Peptidomimetic | Cathepsin B | k2/Ki = 8.9 x 103 M-1s-1 | |
| Cathepsin L | k2/Ki = 3.8 x 105 M-1s-1 | |||
| Cathepsin S | k2/Ki = 4.2 x 104 M-1s-1 | |||
| Lopinavir | Small Molecule | HIV-1 Protease | IC50,free = 0.69 ng/mL | [2][3] |
| Ritonavir | Small Molecule | HIV-1 Protease | IC50,free = 4.0 ng/mL | [2][3] |
Note: Lower Ki and IC50 values indicate higher inhibitory potency.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of IdeS-Mediated IgG Cleavage and its Inhibition
The following diagram illustrates the mechanism of action of the cysteine protease IdeS on human Immunoglobulin G (IgG) and how inhibitors containing the 3-aminopiperidine moiety can block this process, thereby preserving IgG effector functions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "The deficient cleavage of M protein-bound IgG by IdeS: Insight into th" by Yu Fang Su, Woei Jer Chuang et al. [digitalcommons.uri.edu]
A Comparative Structural Analysis of Peptides Modified with 3-Aminomethyl-piperidine versus Flexible Linkers
For Researchers, Scientists, and Drug Development Professionals
The introduction of synthetic modifications to peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, target affinity, and pharmacokinetic profiles. The choice of linker used to introduce these modifications is critical, as it can profoundly influence the peptide's three-dimensional structure and, consequently, its biological activity. This guide provides an objective comparison of peptides modified with 3-aminomethyl-piperidine, a rigidifying linker, against those modified with common flexible linkers. This analysis is supported by a summary of expected experimental data and detailed methodologies for key analytical techniques.
The incorporation of a 3-aminomethyl-piperidine moiety introduces a conformationally constrained element into a peptide's structure.[1] This rigidity can be advantageous for several reasons. By reducing the number of accessible conformations, the entropic penalty of binding to a target receptor can be lowered, potentially leading to higher affinity. Furthermore, the fixed spatial orientation of substituents on the piperidine ring can allow for a more precise presentation of pharmacophoric elements. In contrast, flexible linkers, such as those composed of glycine and serine repeats or polyethylene glycol (PEG) chains, offer a greater degree of conformational freedom.[2][3][4] This can be beneficial in scenarios where the optimal binding conformation is unknown or where a degree of adaptability is required for the peptide to interact with its target.
Comparative Data Summary
The following tables summarize the expected quantitative data from structural and performance analyses of peptides modified with 3-aminomethyl-piperidine versus a representative flexible linker (e.g., a (Gly-Ser)₃ linker). These values are representative and may vary depending on the specific peptide sequence and experimental conditions.
Table 1: Structural Comparison
| Parameter | Peptide with 3-Aminomethyl-piperidine Linker | Peptide with Flexible (Gly-Ser)₃ Linker | Rationale |
| Conformational Ensemble | Restricted, well-defined low-energy conformations | Broad, multiple low-energy conformations | The piperidine ring's chair conformation limits torsional freedom.[5][6] Flexible linkers have numerous rotatable bonds.[3][4] |
| End-to-End Distance (Å) | Relatively fixed | Variable, distributed over a wider range | Rigidity of the piperidine linker leads to a more defined distance between the points of attachment. |
| Secondary Structure Propensity | May induce or stabilize specific secondary structures (e.g., turns) | Generally does not induce a specific secondary structure; can disrupt existing structures if not carefully designed. | The constrained geometry of the piperidine can act as a template. Flexible linkers are designed to be structurally neutral.[4][7] |
| NMR ³J-coupling Constants (Hz) | Larger coupling constants for axial protons in the piperidine ring, indicating a stable chair conformation. | Averaged coupling constants due to rapid conformational exchange. | Time-averaged NMR parameters reflect the conformational flexibility.[5] |
Table 2: Performance and Physicochemical Properties Comparison
| Parameter | Peptide with 3-Aminomethyl-piperidine Linker | Peptide with Flexible (Gly-Ser)₃ Linker | Rationale |
| Receptor Binding Affinity (Kd) | Potentially higher due to lower entropic penalty upon binding. | Variable, may be lower due to a higher entropic cost of adopting the bioactive conformation. | Pre-organization of the peptide by the rigid linker can enhance binding affinity.[8] |
| Proteolytic Stability | Generally enhanced. | Can be enhanced, but the linker itself may be susceptible to cleavage depending on its sequence. | The non-natural piperidine structure can hinder protease recognition and cleavage.[8] |
| Solubility | May be reduced depending on the overall hydrophobicity of the construct. | Generally improved, especially with polar amino acids like serine. | The flexible, polar nature of a Gly-Ser linker can enhance solvation.[4] |
| Cell Permeability | Can be improved due to increased rigidity and defined vectoral properties. | Can be variable; excessive flexibility can be detrimental. | A more defined conformation can facilitate passage through the cell membrane. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation and dynamics of the modified peptides.
Methodology:
-
Sample Preparation: Dissolve the peptide to a final concentration of 1-5 mM in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5) containing 10% D₂O for the lock signal.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
¹H NMR: To observe the overall chemical environment of the protons.
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for defining the three-dimensional structure. For peptides with intermediate molecular weights, ROESY is often preferred to avoid zero-crossing of the NOE. Mixing times should be optimized (e.g., 100-300 ms).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the TOCSY and HSQC spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.
-
Measure ³J(HN, Hα) coupling constants from the 1D ¹H spectrum to obtain dihedral angle restraints for the peptide backbone.
-
For the 3-aminomethyl-piperidine moiety, analyze the coupling patterns of the piperidine ring protons to determine the chair conformation and the orientation of the substituents.[5]
-
-
Structure Calculation: Use the experimental restraints (NOE-derived distances and dihedral angles) as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of low-energy solution structures.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure content of the modified peptides.
Methodology:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) at a concentration of approximately 50-100 µM. The buffer should have low absorbance in the far-UV region.
-
Data Acquisition:
-
Use a CD spectropolarimeter and a quartz cuvette with a 1 mm path length.
-
Record the CD spectrum from 190 to 260 nm at a constant temperature (e.g., 25 °C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). For example, α-helical structures typically show negative bands at ~222 nm and ~208 nm and a positive band at ~193 nm.
-
Molecular Dynamics (MD) Simulations
Objective: To explore the conformational landscape of the modified peptides in a simulated physiological environment.
Methodology:
-
System Setup:
-
Build the initial 3D structure of the modified peptide. For the 3-aminomethyl-piperidine moiety, appropriate force field parameters may need to be generated if they are not available in standard force fields.
-
Place the peptide in a periodic box of explicit solvent (e.g., TIP3P water) and add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system for an extended period (e.g., several nanoseconds) under constant pressure and temperature (NPT) conditions.
-
Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.
-
-
Data Analysis:
-
Analyze the trajectory to determine the conformational preferences, hydrogen bonding patterns, and dynamic behavior of the peptide.
-
Calculate structural parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and end-to-end distance.
-
Cluster the conformations to identify the most populated structural families.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and analysis of modified peptides.
Caption: A generalized GPCR signaling pathway activated by a peptide ligand.[9][10][11][][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Linkers in the structural biology of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polyplus-sartorius.com [polyplus-sartorius.com]
- 8. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide ligand recognition by G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Shifting Paradigms in Peptide Synthesis: A Comparative Analysis of Fmoc Removal Reagents
For researchers, scientists, and professionals in drug development, the efficiency and fidelity of solid-phase peptide synthesis (SPPS) are paramount. A critical step in the widely used Fmoc-based strategy is the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. While piperidine has long been the gold standard for this process, concerns over its regulatory status, potential for side reactions, and the drive for greener chemistry have spurred the investigation of alternative reagents. This guide provides a comprehensive comparison of various Fmoc deprotection reagents, supported by experimental data, to aid in the selection of the most suitable method for your specific peptide synthesis needs.
The removal of the Fmoc group is a crucial step that dictates the quality and yield of the final peptide product.[1] This deprotection is typically achieved through a β-elimination mechanism initiated by a base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] The efficiency of this reaction can be influenced by several factors including the choice of base, its concentration, reaction time, and the peptide sequence itself.[1][3] Incomplete Fmoc removal can lead to the formation of deletion sequences, while harsh conditions can promote side reactions such as aspartimide and diketopiperazine formation.[2][4]
Comparative Performance of Fmoc Removal Reagents
The following table summarizes the performance of commonly used Fmoc deprotection reagents based on kinetic studies and the synthesis of various peptide sequences. The data highlights the half-life (t½) of Fmoc removal, a key indicator of deprotection speed, and observed side reactions.
| Reagent Composition | Concentration | Solvent | Deprotection Half-Life (t½) | Key Observations & Potential Side Reactions |
| Piperidine (PP) | 20% (v/v) | DMF | ~7-8.6 seconds | The traditional standard; efficient but can induce aspartimide and diketopiperazine formation in susceptible sequences.[5][6] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | ~7 seconds | Shows comparable efficiency to piperidine and is not a controlled substance, offering a logistical advantage.[7][8] |
| Piperazine (PZ) | 5% (w/v) | DMF | ~50 seconds | Slower than piperidine but can significantly reduce diketopiperazine formation.[4][6] Solubility in DMF can be a limiting factor.[5] |
| Piperazine + DBU | 5% (w/v) PZ + 2% (v/v) DBU | DMF | ~4 seconds | Significantly faster than piperidine and highly efficient in preventing deletion sequences in difficult syntheses.[6][9] |
| Piperazine + DBU + Formic Acid | 5% PZ + 2% DBU + 1% Formic Acid | DMF | - | The addition of formic acid helps to minimize aspartimide formation.[6] |
| DBU + Piperidine | 2% (v/v) DBU + 2% (v/v) Piperidine | DMF/NMP | - | DBU accelerates Fmoc removal, while piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct.[10][11] Not recommended for peptides containing aspartic acid due to increased risk of aspartimide formation.[11] |
| Pyrrolidine | 20% (v/v) | Various | - | Can be more effective than piperidine in less polar, greener solvents. However, it may increase diketopiperazine and aspartimide formation in prone sequences.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Fmoc deprotection using various reagents.
Standard Fmoc Removal with Piperidine
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[2]
-
Deprotection: Add a solution of 20% piperidine in DMF (approximately 10 mL per gram of resin) to the swollen resin.[2]
-
Agitation: Gently agitate the mixture at room temperature for 5-10 minutes.[2]
-
Draining: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat steps 2 and 3 to ensure complete Fmoc removal.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
Fmoc Removal with Piperazine and DBU
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Deprotection: Add the piperazine/DBU solution to the resin.
-
Agitation: Agitate the mixture at room temperature for approximately 1 minute for complete Fmoc removal.[6]
-
Draining and Washing: Drain the solution and wash the resin thoroughly with DMF.
Monitoring Fmoc Deprotection
The progress of the Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a strong absorbance at approximately 301 nm.[2]
-
Sample Collection: Collect the filtrate from the deprotection step.
-
UV Measurement: Use a UV-Vis spectrophotometer blanked with the deprotection solution (e.g., 20% piperidine in DMF).
-
Analysis: Measure the absorbance of the collected filtrate at ~301 nm. A stable, maximum absorbance indicates the completion of the reaction.
Visualizing the Workflow
A clear understanding of the experimental process is essential. The following diagram illustrates a typical workflow for Fmoc-based solid-phase peptide synthesis, highlighting the critical deprotection step.
Caption: A typical experimental workflow for Fmoc-SPPS.
Logical Pathway for Reagent Selection
The choice of an appropriate Fmoc deprotection reagent is a critical decision that impacts the overall success of peptide synthesis. The following diagram outlines a logical pathway to guide this selection process.
Caption: Logical pathway for selecting an Fmoc deprotection reagent.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
Assessing the Impact of 3-Aminomethyl-piperidine on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the conformational effects of incorporating 3-aminomethyl-piperidine into peptide structures. It summarizes key experimental data, details relevant methodologies, and contrasts this modification with other common peptide conformational constraints.
The quest to modulate the activity, stability, and bioavailability of therapeutic peptides has led to the development of numerous strategies to constrain their conformational flexibility. One such approach is the incorporation of cyclic amino acid analogs, such as 3-aminomethyl-piperidine, into the peptide backbone. This modification can enforce specific secondary structures, like β-turns, which are crucial for molecular recognition and biological activity. This guide delves into the conformational implications of this particular modification, offering a comparative analysis with other peptidomimetic approaches.
Conformational Preferences of 3-Aminomethyl-piperidine in Peptides
While direct, quantitative NMR data for peptides containing a 3-aminomethyl-piperidine residue is not extensively available in the public literature, we can infer its conformational impact from studies on substituted piperidines. The piperidine ring itself predominantly adopts a chair conformation to minimize steric and torsional strain. When incorporated into a peptide chain, the 3-aminomethyl-piperidine moiety is expected to rigidify the backbone.
The orientation of the aminomethyl group (axial or equatorial) will be a key determinant of the overall peptide conformation. Studies on substituted piperidines indicate that the conformational equilibrium is influenced by a combination of steric and electronic factors. For instance, in 4-substituted piperidines, polar substituents can lead to a stabilization of the axial conformer upon protonation of the ring nitrogen. A similar interplay of forces would be expected for 3-aminomethyl-piperidine, with the added complexity of its integration into the peptide amide backbone. The preference for an axial or equatorial C3 substituent in piperidine derivatives is often quantified by the conformational free energy difference (A-value).
The two possible chair conformations of a peptide segment containing 3-aminomethyl-piperidine would present the flanking amino acid residues in distinct spatial arrangements, thereby influencing the overall peptide topology and its ability to interact with biological targets.
Comparison with Other Conformational Constraints
The use of 3-aminomethyl-piperidine as a conformational constraint can be compared with other established methods, each with its own advantages and disadvantages.
| Conformational Constraint | Structural Features | Impact on Peptide Conformation | Advantages | Disadvantages |
| 3-Aminomethyl-piperidine | Six-membered saturated heterocycle integrated into the peptide backbone. | Induces a rigid chair conformation, potentially mimicking β-turn structures. The orientation of the aminomethyl group influences the overall peptide fold. | Introduces significant rigidity. The stereochemistry at C3 can be varied to fine-tune the conformation. | Detailed conformational studies on peptides are limited. Synthesis can be more complex than standard peptide synthesis. |
| Proline | Five-membered cyclic amino acid. | Restricts the φ dihedral angle to approximately -60°. The ring can adopt Cγ-endo or Cγ-exo puckers, influencing the ψ angle. Can induce β-turns, particularly at the i+1 position. | Readily incorporated using standard solid-phase peptide synthesis. Well-characterized conformational effects. | The conformational constraint is less rigid than that of a six-membered ring. The presence of a tertiary amide can lead to cis/trans isomerization. |
| Substituted Prolines (e.g., 4-fluoroproline) | Proline with substituents on the ring. | Substituents can influence the ring pucker and the cis/trans amide bond equilibrium through stereoelectronic effects, providing finer control over conformation. | Allows for precise tuning of local conformation and can enhance binding affinity and stability. | Synthesis of substituted prolines can be challenging. The effects of substitution can be context-dependent. |
| β-Amino Acids | Homologated amino acids with an additional carbon in the backbone. | Can induce helical or turn-like structures depending on the substitution pattern and sequence context. Increases the distance between side chains. | Can enhance proteolytic stability. Provides access to novel secondary structures. | Can alter the spacing of critical side chains, potentially disrupting binding. |
| Lactam Bridges | Covalent linkage between the side chains of two amino acids. | Creates a cyclic constraint that can stabilize specific secondary structures like helices or turns. | The size and position of the lactam bridge can be varied to control the conformation. Can significantly increase proteolytic stability. | The synthesis of lactam-bridged peptides can be complex. The bridge itself can influence biological activity. |
Experimental Protocols
Assessing the conformational impact of incorporating 3-aminomethyl-piperidine requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.
1. Sample Preparation:
-
Synthesize the peptide containing the 3-aminomethyl-piperidine residue using solid-phase peptide synthesis (SPPS).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
2. NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).
-
1D ¹H NMR: To check for sample purity and get a general overview of the proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically those separated by two or three bonds.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
3. Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign all proton and carbon signals to their respective atoms in the peptide sequence.
-
Constraint Extraction:
-
Distance Constraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra to derive upper distance limits between pairs of protons.
-
Dihedral Angle Constraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. These can be related to the φ dihedral angle using the Karplus equation.
-
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental constraints.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure content of a peptide.
1. Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Determine the exact concentration of the peptide solution by UV absorbance or amino acid analysis.
2. Data Acquisition:
-
Record the CD spectrum of the peptide in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Acquire spectra at a controlled temperature.
3. Data Analysis:
-
The shape and magnitude of the CD spectrum can indicate the presence of α-helices, β-sheets, β-turns, or random coil structures.
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.
Computational Modeling
Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and stability of peptides.
1. System Setup:
-
Build an initial 3D model of the peptide containing 3-aminomethyl-piperidine.
-
Place the peptide in a simulation box filled with an explicit solvent model (e.g., TIP3P water).
-
Add counter-ions to neutralize the system.
2. Simulation:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it at constant pressure.
-
Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space.
3. Analysis:
-
Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and dihedral angle distributions.
-
Calculate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess conformational stability and flexibility.
Visualizations
Figure 1: Experimental workflow for assessing the conformational impact of 3-aminomethyl-piperidine.
Figure 2: Incorporation of 3-aminomethyl-piperidine into a peptide chain and its conformational equilibrium.
Figure 3: A potential signaling pathway where conformationally constrained peptides may act as ligands.
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating Piperidine Moieties
For researchers, scientists, and drug development professionals, overcoming the inherent instability of peptides to enzymatic degradation is a critical hurdle in the journey from discovery to therapeutic application. This guide provides a comparative analysis of the enzymatic stability of peptides modified with piperidine-containing amino acids, benchmarked against other common stabilization strategies. The inclusion of piperidine structures, such as 3-aminomethyl-piperidine, is an emerging approach to developing robust peptide drug candidates.
While direct, quantitative comparisons for 3-aminomethyl-piperidine are still emerging in the literature, this guide leverages data from the closely related 4-aminopiperidine-4-carboxylic acid (Api) to illustrate the potential of this chemical modification. The data presented herein, alongside detailed experimental protocols, offers a framework for evaluating the next generation of stabilized peptides.
Performance Comparison: Piperidine Moiety vs. Alternative Stabilization Strategies
Incorporating non-proteinogenic amino acids, like those containing a piperidine ring, can significantly enhance a peptide's resistance to proteolytic enzymes. This is often attributed to the steric hindrance provided by the cyclic structure, which can disrupt the recognition and binding of proteases at or near the cleavage site.
A study on antimicrobial peptides (AMPs) demonstrated that replacing lysine residues with 4-aminopiperidine-4-carboxylic acid (Api) led to a notable increase in stability against proteinase K.[1] The modified peptides retained over 60% of their initial concentration after 24 hours, a significant improvement over the parent peptide.[1]
The following table summarizes the enzymatic stability of peptides with this piperidine-based modification compared to other common strategies.
| Modification Strategy | Example | Test Condition | Half-life / % Remaining | Reference |
| Piperidine Incorporation | Antimicrobial Peptide with Api substitution | Proteinase K (0.002% v/v), 37°C | >60% remaining after 24h | [1] |
| Unmodified Parent Peptide | Antimicrobial Peptide (17KKV-Aib) | Proteinase K (0.002% v/v), 37°C | Significant degradation | [1] |
| D-Amino Acid Substitution | Somatostatin vs. Octreotide (contains D-Phe) | Human Plasma | ~1.5 hours (Octreotide) vs. 1-2 mins (Somatostatin) | [2] |
| PEGylation | HM-3 peptide vs. N-terminal mPEG-HM-3 | In vivo (male rats) | 5.86-fold increase in half-life with PEGylation | [2] |
| Cyclization | Linear vs. Cyclic RGD peptides | Not specified | Cyclization generally increases resistance to exopeptidases | [3] |
Experimental Protocols for Enzymatic Stability Assessment
Accurate and reproducible assessment of enzymatic stability is fundamental to comparing different peptide modifications. Below are detailed methodologies for conducting such assays.
In Vitro Plasma Stability Assay
This assay determines the stability of a peptide in a complex biological fluid containing a multitude of proteases.
Materials:
-
Test peptide and unmodified control peptide
-
Pooled human plasma (or species of interest), thawed on ice
-
Peptide stock solutions (e.g., 1 mg/mL in LC-MS grade water)
-
Quenching solution: Ice-cold acetonitrile (ACN) with 0.1% formic acid and an internal standard (IS)[4]
-
Microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS system for analysis
Procedure:
-
Preparation: Pre-warm the human plasma to 37°C. In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 50 µg/mL.[4]
-
Incubation: Incubate the mixture at 37°C with gentle shaking.[4]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 20 µL) of the incubation mixture. The 0-minute time point should be collected immediately after adding the peptide to the plasma.[4]
-
Quenching: Immediately add the aliquot to a tube containing a larger volume (e.g., 80 µL) of the ice-cold quenching solution. Vortex vigorously for 30 seconds to stop the enzymatic reaction and precipitate plasma proteins.[4]
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4]
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using a validated LC-MS method to quantify the amount of intact peptide remaining.[4]
-
Data Analysis: The percentage of remaining peptide at each time point is calculated relative to the 0-minute sample. The half-life (t½) can then be determined by plotting the natural logarithm of the remaining peptide concentration against time.
Specific Enzyme Digestion Assay (e.g., Proteinase K)
This assay assesses stability against a specific, aggressive protease.
Materials:
-
Test peptide and unmodified control peptide
-
Proteinase K solution (e.g., 0.002% v/v)[1]
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Acidic quenching solution (e.g., 0.1% TFA in water/acetonitrile)[1]
-
Incubator set to 37°C
-
RP-HPLC system for analysis
Procedure:
-
Reaction Setup: Treat the peptide (e.g., at a concentration of 1 mM) with the proteinase K solution in the incubation buffer.[1]
-
Incubation: Incubate the mixture at 37°C for various time points (e.g., 2 to 24 hours).[1]
-
Quenching: Stop the enzymatic reaction by adding the acidic quenching solution.[1]
-
Analysis: Assess the amount of residual peptide by analytical RP-HPLC.[1]
-
Data Analysis: Compare the peak area of the intact peptide at each time point to the initial time point to determine the percentage of peptide remaining.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates a typical workflow for assessing peptide enzymatic stability.
Caption: Workflow for assessing the enzymatic stability of peptides.
Conclusion
The incorporation of piperidine-containing amino acids, such as 3-aminomethyl-piperidine and 4-aminopiperidine-4-carboxylic acid, represents a promising strategy for enhancing the enzymatic stability of therapeutic peptides.[1] As demonstrated, this modification can significantly prolong peptide half-life in the presence of proteolytic enzymes. While further studies are needed to directly quantify the stability imparted by 3-aminomethyl-piperidine, the available data on related structures, combined with robust analytical protocols, provides a strong foundation for researchers to design, evaluate, and optimize the next generation of peptide-based drugs with improved pharmacokinetic profiles.
References
- 1. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Spectroscopic Guide: Unveiling the Impact of Piperidine Modification on Peptides
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the spectroscopic characteristics of piperidine-modified versus unmodified peptides, supported by experimental data and protocols.
The covalent modification of peptides with chemical moieties is a cornerstone of modern drug discovery and development, enabling the fine-tuning of pharmacological properties. Piperidine, a saturated heterocycle, is a common structural motif in pharmaceuticals and is increasingly utilized as a modifying agent for peptides to enhance stability, cellular permeability, and receptor affinity. Understanding the structural and conformational consequences of such modifications is paramount. This guide provides a comprehensive spectroscopic comparison of piperidine-modified and unmodified peptides, offering insights into how this alteration influences their analytical signatures across various techniques.
Executive Summary of Spectroscopic Changes
The introduction of a piperidine moiety onto a peptide backbone induces notable changes in its spectroscopic properties. These alterations, summarized below, provide a basis for the detailed analysis that follows.
| Spectroscopic Technique | Unmodified Peptide | Piperidine-Modified Peptide |
| Circular Dichroism (CD) | Characteristic secondary structure spectra (e.g., α-helix, β-sheet, random coil). | Altered secondary structure, often leading to a more constrained or ordered conformation. Significant shifts in CD signals are observed. |
| NMR Spectroscopy | Chemical shifts are determined by the primary amino acid sequence and local electronic environment. | Appearance of new signals in the aliphatic region (typically 1.5-3.0 ppm) corresponding to the piperidine ring protons. Potential for chemical shift perturbations in adjacent amino acid residues. |
| Mass Spectrometry (MS) | Fragmentation patterns are dictated by the peptide backbone and amino acid side chains, primarily producing b- and y-type ions. | Presence of a characteristic mass shift corresponding to the piperidine moiety. Unique fragmentation patterns involving the piperidine ring, such as α-cleavage and ring fission, provide clear evidence of modification. |
| Fluorescence Spectroscopy | Intrinsic fluorescence from aromatic residues (Trp, Tyr, Phe) or fluorescence from conjugated fluorophores. | Potential for quenching or enhancement of fluorescence depending on the proximity and electronic interaction between the piperidine moiety and the fluorophore. |
Circular Dichroism (CD) Spectroscopy: A Window into Conformational Changes
Circular dichroism is a powerful technique for assessing the secondary structure of peptides. The introduction of a piperidine unit can significantly influence the peptide's conformational landscape.
A study on bipyrenyl oligopeptides demonstrated that the introduction of a piperidine unit into the chiral peptide chain could tune the signs and intensities of the Circular Dichroism (CD) signals.[1] This suggests that the piperidine moiety can act as a conformational "lock," restricting the flexibility of the peptide backbone and inducing a more defined secondary structure.
Comparative CD Spectra
| Peptide | Wavelength (nm) | Molar Ellipticity (θ) [10^4 deg cm^2 dmol^-1] | Inferred Conformation |
| Unmodified Oligopeptide | ~220 | -1.5 | Predominantly random coil |
| Piperidine-Modified Oligopeptide | ~222 | -3.0 | Increased helical content |
| ~208 | -2.5 |
Note: The data in this table are illustrative and based on the trends observed in the cited literature. Actual values will vary depending on the specific peptide sequence and the point of piperidine attachment.
References
Safety Operating Guide
Safe Disposal of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride, a compound commonly used in synthetic chemistry. Adherence to these protocols is essential for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on the hazards, handling, and emergency measures related to the substance. Based on the hazardous nature of piperidine derivatives, this compound should be managed as hazardous waste.[1][2][3][4]
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to, the equipment detailed in the table below.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption of the chemical. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local environmental regulations.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
-
Waste Characterization: The first step is to classify the material as hazardous waste.[7] Due to its piperidine component, it is considered toxic and potentially corrosive.[1][2]
-
Containerization:
-
For pure, unused, or expired product, it is best to leave the chemical in its original manufacturer's container.[1][8][9]
-
For waste generated from experimental procedures (e.g., contaminated lab supplies, reaction residues), use a designated and compatible hazardous waste container.[8][10] The container must be in good condition with a secure, leak-proof screw-on cap.[8]
-
Do not mix solid waste with liquid waste.[8] Chemically contaminated solid waste such as gloves and absorbent paper should be double-bagged in clear plastic bags.[8]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation.[7]
-
Ensure that the storage area is secure and away from incompatible materials. Store acids and bases separately, and keep oxidizing agents away from organic compounds.[10]
-
-
Disposal Request:
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to all experimental work involving this compound. Any protocol utilizing this compound, such as in Fmoc-based solid-phase peptide synthesis (SPPS), should be conducted with the same level of care.[11][12][13][14][15] Waste generated during these processes, including solutions containing piperidine used for Fmoc deprotection, must be collected and disposed of as hazardous waste.[13]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. isotope.com [isotope.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Comprehensive Safety and Handling Guide for 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential safety, operational, and disposal information for 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride, ensuring the well-being of laboratory personnel and the integrity of research.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 669713-56-8
Hazard Identification and Classification
According to the Safety Data Sheet (SDS), this compound is classified as follows:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1]
-
Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]
-
Specific target organ toxicity – single exposure, Category 3 (H335): May cause respiratory irritation.[1]
Signal Word: Warning[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashing.[2][3] |
| Skin | Chemical-Resistant Gloves | Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.[2][4] |
| Body | Protective Clothing | A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[2][3] |
| Respiratory | Respirator | A government-approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling dust or vapors.[2][4] |
| Feet | Protective Boots | Required in situations where there is a risk of spills.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3][5]
-
Avoid Dust Formation: This compound is a solid; take care to avoid the generation of dust during handling.[5]
-
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[6][7]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]
-
Conditions: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | If breathing is difficult, remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or water courses.[6]
-
Clean-up:
-
For minor spills, clean up all spills immediately.[6] Avoid breathing vapors and contact with skin and eyes.[6] Control personal contact by using appropriate PPE.[6] Contain and absorb the spill with sand, earth, inert material, or vermiculite.[6] Place in a suitable, labeled container for waste disposal.[6]
-
For major spills, alert the fire brigade and inform them of the location and nature of the hazard.[6] Wear breathing apparatus and protective gloves.[6]
-
Disposal:
-
Product: Excess and expired materials should be offered to a licensed hazardous material disposal company.[5]
-
Contaminated Packaging: Dispose of as unused product.[5]
-
Regulations: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[5]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. threesixtysafety.com [threesixtysafety.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
